molecular formula C7H6BrClO2S B051797 4-Bromo-2-methylbenzenesulfonyl chloride CAS No. 139937-37-4

4-Bromo-2-methylbenzenesulfonyl chloride

Cat. No.: B051797
CAS No.: 139937-37-4
M. Wt: 269.54 g/mol
InChI Key: KNBSFUSBZNMAKU-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzenesulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrClO2S and its molecular weight is 269.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBSFUSBZNMAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381786
Record name 4-bromo-2-methylbenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139937-37-4
Record name 4-bromo-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2-METHYLBENZENESULFONYL CHLORIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-2-methylbenzenesulfonyl chloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methylbenzenesulfonyl Chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount for their effective and safe utilization. This guide provides a detailed overview of the physical properties of this compound, a key intermediate in organic synthesis.

Core Physical and Chemical Identifiers

This compound, with CAS number 139937-37-4, is a sulfonyl chloride derivative of a substituted aromatic compound.[1][2][3] It is primarily utilized in synthetic organic chemistry, for instance, in the preparation of N-acetyl-2-carboxybenzenesulfonamides which act as cyclooxygenase-2 (COX-2) inhibitors.[2]

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for determining appropriate storage, handling, and reaction conditions.

PropertyValueSource(s)
Molecular Formula C₇H₆BrClO₂S[1][2][3]
Molecular Weight 269.54 g/mol [1][3]
Melting Point 62-67 °C[1][2]
Boiling Point 164 °C at 15 mmHg[2]
Density (Predicted) 1.700 ± 0.06 g/cm³[2]
Appearance White crystalline solid[1][2][4]
Sensitivity Moisture sensitive[2]
Storage Temperature 2-8°C under inert gas[2]

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point of a crystalline solid like this compound is a key indicator of its purity and is typically determined using a melting point apparatus.

  • Sample Preparation: A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which the last solid particle liquefies are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Chemical Reactivity and Applications

This compound is a reactive compound, primarily used as a sulfonylating agent in organic synthesis.[5] The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions.[4]

A principal application is its reaction with primary or secondary amines to form stable sulfonamides.[5] This reaction is fundamental in the synthesis of various biologically active molecules.[6]

Sulfonamide_Formation cluster_reactants Reactants cluster_products Products reagent1 4-Bromo-2-methyl- benzenesulfonyl chloride product N-substituted-4-bromo-2-methyl- benzenesulfonamide reagent1->product reagent2 Primary Amine (R-NH₂) reagent2->product hcl HCl base Base (e.g., Pyridine) base->product Catalyst

Caption: Synthesis of a sulfonamide from this compound.

Safety and Handling

This compound is classified as a hazardous substance, causing severe skin burns and eye damage, and is harmful if swallowed.[1][2] It should be handled with appropriate personal protective equipment, including gloves, eye protection, and a face shield, in a well-ventilated area or fume hood.[4] Due to its moisture sensitivity, it should be stored under an inert atmosphere.[2]

References

4-Bromo-2-methylbenzenesulfonyl chloride chemical structure and CAS number 139937-37-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-methylbenzenesulfonyl chloride, a key building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its application in the formation of sulfonamides.

Chemical Structure and Identifiers

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a bromine atom, a methyl group, and a sulfonyl chloride functional group.

Chemical Structure:

Chemical structure of this compound

CAS Number: 139937-37-4[1][2][3][4][5]

Molecular Formula: C₇H₆BrClO₂S[1][2][3][4][5]

The table below summarizes the key identifiers for this compound.

IdentifierValue
IUPAC Name 4-bromo-2-methylbenzene-1-sulfonyl chloride
CAS Number 139937-37-4[1][2][3][4][5]
Molecular Weight 269.54 g/mol [1][2][3][4][5]
SMILES String Cc1cc(Br)ccc1S(Cl)(=O)=O[1][2][4][5]
InChI 1S/C7H6BrClO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3[1][2][4][5]
InChI Key KNBSFUSBZNMAKU-UHFFFAOYSA-N[1][2][4][5]
MDL Number MFCD00219927[1][2][5]
PubChem Substance ID 329763769[1][2][5]

Physicochemical and Safety Data

This section provides key physical and safety data for this compound, compiled from various sources.

Physicochemical Properties
PropertyValueSource
Physical Form Solid, crystals, or powder[1]
Color White
Melting Point 62-66 °C[1][2][4][5]
Assay ≥97%[1][2][4][5]
Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07DangerH302: Harmful if swallowed.
Skin Corrosion (Category 1B)GHS05H314: Causes severe skin burns and eye damage.
Serious Eye Damage (Category 1)GHS05

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. The material is moisture-sensitive.

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis. Its primary application lies in its ability to react with nucleophiles, particularly amines, to form stable sulfonamide linkages. This reactivity is central to its use in the construction of biologically active molecules.

Synthesis of this compound

A common method for the synthesis of aryl sulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid. The following is an adapted experimental protocol for the synthesis of a structural isomer, which can be modified for the synthesis of this compound from 3-bromotoluene.

Experimental Protocol: Synthesis via Chlorosulfonation (Adapted)

This protocol is adapted from the synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride.[2]

Materials:

  • 3-Bromotoluene

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Ice-water

Procedure:

  • In a round-bottom flask, dissolve 3-bromotoluene in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of chlorosulfonic acid in dichloromethane dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture in the ice bath overnight, allowing it to slowly warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Carefully add the residue dropwise to ice-water with stirring.

  • The solid product will precipitate. Collect the solid by filtration and wash with water.

  • The crude product can be further purified by recrystallization.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 3-Bromotoluene Reaction Chlorosulfonation in Dichloromethane Reactant1->Reaction Reactant2 Chlorosulfonic Acid Reactant2->Reaction Workup Quenching with Ice-Water Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product 4-Bromo-2-methylbenzenesulfonyl chloride Purification->Product

Caption: Synthesis of this compound.

Reactivity: Sulfonamide Formation

The sulfonyl chloride group is highly reactive towards nucleophiles. A primary application of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction, often referred to as the Hinsberg reaction, is a cornerstone in medicinal chemistry for the synthesis of compounds with a wide range of biological activities. For instance, this compound is used in the synthesis of N-acetyl-2-carboxybenzenesulfonamides which act as cyclooxygenase-2 (COX-2) inhibitors.

Experimental Protocol: General Sulfonamide Formation

Materials:

  • This compound

  • Primary or secondary amine

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask.

  • Add the base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (typically 1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude sulfonamide product.

  • Purify the product by recrystallization or column chromatography.

Logical Workflow for Sulfonamide Formation:

Sulfonamide_Formation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 4-Bromo-2-methylbenzenesulfonyl chloride Reaction Sulfonylation in Anhydrous Solvent Reactant1->Reaction Reactant2 Primary or Secondary Amine Reactant2->Reaction Reactant3 Base (e.g., Pyridine) Reactant3->Reaction Workup Aqueous Workup Reaction->Workup Purification Drying & Purification Workup->Purification Product Sulfonamide Derivative Purification->Product

Caption: Formation of a sulfonamide derivative.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The resulting sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs.

The presence of the bromine atom on the aromatic ring provides a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki or Heck coupling), allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This makes this compound a valuable building block for the discovery and development of new drug candidates.

References

Spectroscopic Data of 4-Bromo-2-methylbenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

4-Bromo-2-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative containing a bromine atom and a methyl group on the benzene ring. Its reactivity makes it a valuable building block in the synthesis of various organic molecules, including sulfonamides, which are of significant interest in medicinal chemistry. Accurate characterization of this compound is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables present the predicted spectroscopic data for this compound. These values are estimated based on the known spectral data of structurally similar compounds such as 4-bromobenzenesulfonyl chloride and 2-methylbenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0d1HAr-H
~7.6d1HAr-H
~7.5dd1HAr-H
~2.7s3H-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~145C-SO₂Cl
~141C-CH₃
~136C-Br
~134Ar-CH
~133Ar-CH
~128Ar-CH
~21-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1380-1370StrongAsymmetric SO₂ Stretch
~1190-1170StrongSymmetric SO₂ Stretch
~1050-1000MediumC-Br Stretch
~850-800Strongp-Substituted Benzene C-H Bend
~600-500StrongC-S Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
268/270/272Moderate[M]⁺ (isotopic pattern for Br and Cl)
233High[M-Cl]⁺
155/157High[M-SO₂Cl]⁺ (isotopic pattern for Br)
91Moderate[C₇H₇]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated and detected based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Bromo-2-methyl- benzenesulfonyl chloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted values and have not been experimentally verified from a public source. They are intended for estimation and comparison purposes. For definitive characterization, it is recommended to obtain experimental data on a purified sample.

A Technical Guide to the Solubility of 4-Bromo-2-methylbenzenesulfonyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-methylbenzenesulfonyl chloride, a key reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data for this specific compound, this document focuses on qualitative solubility in common organic solvents, provides information on structurally similar compounds, and outlines detailed experimental protocols for determining solubility.

Physicochemical Properties

This compound is a white crystalline solid with a melting point ranging from 65-67°C. It is sensitive to moisture, which can lead to hydrolysis of the sulfonyl chloride group.

Solubility Profile

Based on the principle of "like dissolves like," this compound, an aryl sulfonyl chloride, is generally soluble in a range of organic solvents and insoluble in water. The polarity of the solvent plays a significant role in its solubility.

Quantitative Solubility Data

Publicly available, precise quantitative solubility data for this compound in various organic solvents is limited. However, an estimated water solubility for the structurally similar compound 4-methylbenzenesulfonyl chloride is 51.18 mg/L at 25°C[1].

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound and structurally similar aryl sulfonyl chlorides in common organic solvents. This information is compiled from various sources and provides a general guide for solvent selection.

SolventChemical ClassQualitative Solubility of Aryl Sulfonyl Chlorides
Dichloromethane (DCM)Halogenated HydrocarbonSoluble[2][3][4]
ChloroformHalogenated HydrocarbonSoluble[4][5][6]
Diethyl EtherEtherSoluble[2][5][7][8][9]
AcetoneKetoneSoluble[6][10]
Ethyl AcetateEsterSoluble[10]
EthanolAlcoholSoluble[6][7][9]
BenzeneAromatic HydrocarbonSoluble[5][9]
WaterProticInsoluble, reacts[2][4][5][7][8][9][11]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed.

Visual Assessment of Solubility

This is a rapid, qualitative method to estimate solubility.

Procedure:

  • To a small, dry test tube, add approximately 10-20 mg of this compound.

  • Add 1 mL of the selected anhydrous organic solvent.

  • Agitate the mixture vigorously for 1-2 minutes at a controlled temperature.

  • Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

Gravimetric Method (Shake-Flask)

This method provides quantitative solubility data.

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the desired solvent.

  • Seal the flask and agitate it at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Allow the solution to stand undisturbed until the undissolved solid settles.

  • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals.

  • Transfer the filtered supernatant to a pre-weighed, dry evaporating dish.

  • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's melting point.

  • Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculate the mass of the dissolved solid and express the solubility in units such as g/100 mL or mg/mL.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of a compound like this compound.

G start Start prep_sample Prepare Sample of This compound start->prep_sample select_solvent Select Organic Solvent prep_sample->select_solvent qualitative_test Perform Qualitative Visual Assessment select_solvent->qualitative_test is_soluble Is it Soluble? qualitative_test->is_soluble is_soluble->select_solvent No quantitative_test Perform Quantitative Gravimetric Analysis is_soluble->quantitative_test Yes data_analysis Analyze Data and Determine Solubility quantitative_test->data_analysis end End data_analysis->end

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors as depicted in the diagram below.

G solubility Solubility of 4-Bromo-2-methyl- benzenesulfonyl chloride interactions Solute-Solvent Interactions solubility->interactions solute_props Solute Properties (Polarity, Molecular Size) solute_props->interactions solvent_props Solvent Properties (Polarity, H-bonding) solvent_props->interactions temperature Temperature temperature->solubility pressure Pressure (for gaseous solutes) pressure->solubility

Caption: Factors influencing the solubility of a compound.

References

An In-depth Technical Guide to 4-Bromo-2-methylbenzenesulfonyl Chloride: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Bromo-2-methylbenzenesulfonyl chloride (CAS No. 139937-37-4) is a substituted aromatic sulfonyl chloride. Compounds of this class are pivotal reagents in organic chemistry, primarily for the introduction of the sulfonyl group into molecules to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. These derivatives are of significant interest in medicinal chemistry, with applications in the development of various therapeutic agents. Notably, derivatives of this compound have been utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.

This guide aims to provide a detailed technical resource on the synthesis and properties of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its identification, handling, and use in synthetic procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 139937-37-4[1]
Molecular Formula C₇H₆BrClO₂S[1]
Molecular Weight 269.54 g/mol [1]
Appearance Solid[1]
Melting Point 62-66 °C[1]
Assay ≥97%[1]

Proposed Synthesis

The most logical and direct route for the synthesis of this compound is the electrophilic chlorosulfonation of 3-bromotoluene. In this reaction, the starting material is treated with an excess of chlorosulfonic acid. The methyl group is an ortho,para-directing activator, and the bromine atom is an ortho,para-directing deactivator. Both substituents direct the incoming electrophile (the chlorosulfonium cation, SO₂Cl⁺) to positions 2, 4, and 6 of the 3-bromotoluene ring, which would lead to the desired product among other isomers.

A general procedure for the chlorosulfonation of aromatic compounds can be adapted for this specific synthesis.

Experimental Protocol: Chlorosulfonation of 3-Bromotoluene

This protocol is based on general procedures for the chlorosulfonation of aromatic compounds.

Materials:

  • 3-Bromotoluene

  • Chlorosulfonic acid

  • Dichloromethane (optional, as solvent)

  • Ice

  • Water

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet to a scrubber (for HCl gas)

  • Ice bath

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place chlorosulfonic acid (3 to 5 molar equivalents relative to 3-bromotoluene). The reaction can be run neat or in an inert solvent like dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 3-bromotoluene (1 molar equivalent) dropwise from the dropping funnel to the cooled, stirred chlorosulfonic acid. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. Hydrogen chloride gas will be evolved and should be directed to a scrubber.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0-10 °C) for a specified time (e.g., 1-3 hours), or until the reaction is deemed complete by TLC or other monitoring methods. The reaction may also be allowed to slowly warm to room temperature.

  • Once the reaction is complete, very cautiously pour the reaction mixture onto a large amount of crushed ice with stirring. This step should be performed in a fume hood as it is highly exothermic and will release more HCl gas.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

  • Dry the purified product under vacuum to yield this compound as a solid.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Reactant1 3-Bromotoluene Reaction Chlorosulfonation Reactant1->Reaction Reactant2 Chlorosulfonic Acid (excess) Reactant2->Reaction Product This compound Reaction->Product Byproduct HCl Reaction->Byproduct

Caption: Proposed synthesis of this compound.

Logical Relationships in Synthesis

The following diagram outlines the logical steps and considerations for the synthesis and purification of the target compound.

Logical_Workflow Start Start: Synthesis Planning Precursor Select Precursor: 3-Bromotoluene Start->Precursor Reagent Select Reagent: Chlorosulfonic Acid Start->Reagent Reaction Perform Chlorosulfonation (0-10 °C) Precursor->Reaction Reagent->Reaction Workup Quench on Ice & Isolate Crude Product Reaction->Workup Purification Recrystallization Workup->Purification Characterization Characterize Product: - Melting Point - NMR - MS Purification->Characterization FinalProduct Pure 4-Bromo-2-methyl- benzenesulfonyl chloride Characterization->FinalProduct

Caption: Logical workflow for the synthesis and purification.

Conclusion

This compound is a valuable synthetic intermediate. While its initial discovery and synthesis are not prominently documented, a reliable synthetic route via the chlorosulfonation of 3-bromotoluene is proposed and detailed in this guide. The provided physicochemical data and experimental protocol offer a solid foundation for researchers and drug development professionals to synthesize and utilize this compound in their work. Further research to definitively establish the first synthesis and to explore alternative synthetic routes would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Key Chemical Reactions of 4-Bromo-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methylbenzenesulfonyl chloride is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceutical agents. Its reactive sulfonyl chloride group readily participates in nucleophilic substitution reactions, making it a valuable building block for the synthesis of a diverse range of sulfonamides and sulfonate esters. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, with a focus on experimental protocols, quantitative data, and mechanistic pathways.

Core Reactivity

The primary reactivity of this compound is centered around the highly electrophilic sulfur atom of the sulfonyl chloride moiety (-SO₂Cl). This functional group is an excellent leaving group, readily undergoing nucleophilic attack by a variety of nucleophiles, most notably amines and alcohols. This reactivity is the foundation for its principal applications in the synthesis of sulfonamides and sulfonate esters.

Sulfonamide Formation

The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of stable N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibiotics and enzyme inhibitors. A notable application is in the synthesis of N-acetyl-2-carboxybenzenesulfonamides, which act as cyclooxygenase-2 (COX-2) inhibitors.

General Reaction Scheme:

Sulfonamide_Formation reactant1 This compound product N-substituted-4-bromo-2-methylbenzenesulfonamide reactant1->product reactant2 Primary or Secondary Amine (R-NHR') reactant2->product base Base (e.g., Pyridine, Triethylamine) HCl HCl base->HCl Neutralizes

Caption: General reaction scheme for sulfonamide formation.

Reaction with Primary Amines

The reaction with primary amines proceeds readily to yield N-monosubstituted sulfonamides.

Experimental Protocol: Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide [1]

This protocol describes the synthesis of a related sulfonamide and serves as a representative procedure.

  • Reaction Setup: A solution of 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[1]

  • Addition of Sulfonyl Chloride: 4-Methylbenzenesulfonyl chloride (1.2 equivalents) is gradually added to the solution.[1]

  • Reaction Conditions: The mixture is stirred under reflux for 2 hours.[1]

  • Work-up: The reaction is quenched by pouring it into ice-cold water.

  • Purification: The resulting precipitate is filtered and recrystallized from acetonitrile to afford the pure product.[1]

Quantitative Data for Sulfonamide Synthesis

Amine ReactantProductSolventBaseReaction ConditionsYield (%)Reference
2-Amino-5-bromoacetophenoneN-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamidePyridinePyridineReflux, 2 h85[1]
AnilineN-phenyl-4-bromo-2-methylbenzenesulfonamideDCMTEANot specifiedGood[2]
Substituted AnilinesN-(substituted-phenyl)-4-bromo-2-methylbenzenesulfonamidesDCMTEANot specifiedGood[2]
Reaction with Secondary Amines

Secondary amines react in a similar fashion to primary amines to produce N,N-disubstituted sulfonamides. The reaction mechanism and conditions are analogous.

Sulfonate Ester Formation

This compound reacts with alcohols and phenols in the presence of a base to form sulfonate esters. These esters are valuable intermediates in organic synthesis, often used to convert an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

General Reaction Scheme:

Sulfonate_Ester_Formation reactant1 This compound product 4-Bromo-2-methylbenzenesulfonate ester reactant1->product reactant2 Alcohol or Phenol (R-OH) reactant2->product base Base (e.g., Pyridine) HCl HCl base->HCl Neutralizes

Caption: General reaction for sulfonate ester formation.

Experimental Protocol: General Procedure for the Synthesis of Aryl Sulfonates [3]

  • Reaction Setup: To a solution of the phenol (1.0 mmol) in dichloromethane (CH₂Cl₂), add pyridine (2.0 mmol).

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.2 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.[3]

  • Work-up: Dilute the reaction mixture with ethyl acetate (EtOAc) and perform an aqueous extraction.

  • Purification: The crude product can be purified by silica gel column chromatography.[3]

Quantitative Data for Sulfonate Ester Synthesis

Alcohol/Phenol ReactantProductSolventBaseReaction ConditionsYield (%)Reference
2-Chlorophenol2-Chlorophenyl 4-methylbenzenesulfonateDichloromethanePyridine0 °C to rt, 12 h89[3]
2-Nitrophenol2-Nitrophenyl 4-methylbenzenesulfonateDichloromethanePyridine0 °C to rt, 12 h73[3]
4-Nitrophenol4-Nitrophenyl 4-methylbenzenesulfonateDichloromethanePyridine0 °C to rt, 12 h82[3]

Mechanistic Considerations

The formation of both sulfonamides and sulfonate esters from this compound proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom.

Reaction Workflow:

Reaction_Mechanism start This compound + Nucleophile (Amine or Alcohol) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack elimination Elimination of Cl- intermediate->elimination product Sulfonamide or Sulfonate Ester deprotonation Deprotonation by Base elimination->deprotonation deprotonation->product

Caption: Mechanistic workflow for sulfonylation reactions.

The reaction is initiated by the attack of the nucleophilic nitrogen (from an amine) or oxygen (from an alcohol) on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The chloride ion is subsequently eliminated as a leaving group, and a base removes a proton from the nitrogen or oxygen to yield the final stable sulfonamide or sulfonate ester product.

Other Reactions

Conclusion

This compound is a valuable and reactive building block in organic and medicinal chemistry. Its primary utility lies in the straightforward and high-yielding synthesis of sulfonamides and sulfonate esters through nucleophilic substitution reactions. The protocols and data presented in this guide highlight the key transformations of this versatile reagent and provide a foundation for its application in the synthesis of complex molecules for research and drug development.

References

Molecular weight and formula of 4-Bromo-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromo-2-methylbenzenesulfonyl Chloride

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on this compound, a key reagent in organic synthesis.

Chemical Identity and Properties

This compound is an aromatic sulfonyl chloride compound. The presence of the highly reactive sulfonyl chloride group makes it a valuable intermediate for introducing the 4-bromo-2-methylbenzenesulfonyl moiety into molecules, a common step in the synthesis of pharmaceutical compounds and other complex organic structures.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₇H₆BrClO₂S[1][2][3][4][5][6]
Molecular Weight 269.54 g/mol [1][4][5][6]
CAS Number 139937-37-4[1][2][3][4]
Appearance White solid, crystals, or powder[1][3][5]
Melting Point 62-67 °C[1][4][5][6]
Boiling Point 164 °C (at 15 mmHg)[5]
SMILES Cc1cc(Br)ccc1S(Cl)(=O)=O[1][3][6]
InChI Key KNBSFUSBZNMAKU-UHFFFAOYSA-N[1][2][3][5][6]

Synthesis and Reactions

As a versatile sulfonylating agent, this compound is primarily used in nucleophilic substitution reactions where the chlorine atom is displaced.[7] Its most common application is in the formation of sulfonamides and sulfonate esters.

Synthesis of this compound

A common method for the preparation of this compound involves the electrophilic aromatic substitution of 4-bromotoluene using chlorosulfonic acid.[8]

G 4-Bromotoluene 4-Bromotoluene Reaction Electrophilic Aromatic Sulfonation 4-Bromotoluene->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Reaction Dichloromethane Dichloromethane (Solvent) Dichloromethane->Reaction Workup Ice-Water Quench & Filtration Reaction->Workup Product 4-Bromo-2-methylbenzenesulfonyl chloride Workup->Product

Caption: Synthesis workflow for this compound.

General Reaction: Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its application, yielding stable sulfonamide linkages.[7] This reaction is fundamental in medicinal chemistry for the synthesis of sulfa drugs and other biologically active molecules.

G Reagent 4-Bromo-2-methyl- benzenesulfonyl chloride Reaction Nucleophilic Acyl Substitution Reagent->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Product N-substituted-4-bromo- 2-methylbenzenesulfonamide Reaction->Product Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: General reaction pathway for the formation of sulfonamides.

Experimental Protocols

The following protocols are provided as examples and may require optimization based on specific laboratory conditions and the nature of the substrates.

Protocol: Synthesis of this compound

This procedure is adapted from a documented synthesis of the analogous compound, 5-Bromo-2-methylbenzenesulfonyl chloride.[8]

  • Materials: 4-bromotoluene (15 mmol), chlorosulfonic acid (103 mmol), dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 4-bromotoluene (15 mmol) in 25 mL of dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Prepare a solution of chlorosulfonic acid (103 mmol) in 12 mL of dichloromethane.

    • Add the chlorosulfonic acid solution dropwise to the cooled 4-bromotoluene solution with stirring.

    • Maintain the mixture in the ice bath and continue stirring overnight, allowing the temperature to gradually increase to 10 °C.

    • Remove the solvent under reduced pressure.

    • Carefully add the residue dropwise to ice water to precipitate the product.

    • Collect the solid product by filtration and wash thoroughly with water to yield this compound.[8]

Protocol: General Synthesis of a Sulfonamide Derivative

This protocol describes a general method for reacting this compound with an amine in the presence of a base.

  • Materials: this compound (1.0 eq), a primary or secondary amine (1.0-1.2 eq), a suitable base (e.g., pyridine or triethylamine, 1.5-2.0 eq), and an aprotic solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in the chosen aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in a minimal amount of the same solvent.

    • Add the sulfonyl chloride solution dropwise to the stirring amine solution, ensuring the temperature remains at or below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude sulfonamide.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • If necessary, further purify the product by recrystallization or column chromatography.

References

Purity Analysis of Commercial 4-Bromo-2-methylbenzenesulfonyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial-grade 4-Bromo-2-methylbenzenesulfonyl chloride. Given the critical role of this reagent in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is paramount to controlling the impurity profile of the final drug product. This document outlines potential impurities, and detailed experimental protocols for various analytical techniques, and presents data in a clear, structured format.

Introduction

This compound is a key intermediate in organic synthesis, notably in the preparation of various sulfonamides and other pharmaceutically relevant compounds. The purity of this starting material directly impacts the quality and safety of the resulting APIs. Commercial preparations of this compound typically have a stated purity of around 97%.[1][2][3] This guide details the analytical techniques necessary to verify this purity and identify potential impurities.

Potential Impurities

The primary impurities in commercial this compound are often process-related. The most common synthetic route involves the chlorosulfonation of 4-bromo-2-methylaniline. This process can lead to the formation of isomeric and related impurities.

A significant potential impurity is the isomeric compound 2-bromo-5-methylbenzenesulfonyl chloride . Its formation is plausible due to the directing effects of the substituents on the aromatic ring during the sulfonation reaction. Other potential impurities could include starting materials, by-products from side reactions, and degradation products.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity analysis of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of the main component and its non-volatile impurities. A reversed-phase method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[1][4]

  • Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities with varying polarities.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.[1][5][6]

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.[1]

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for the identification and quantification of volatile and semi-volatile impurities, including isomeric by-products.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column, such as a TraceGOLD TG-WaxMS B or equivalent (30 m x 0.25 mm x 0.25 µm), is often suitable for separating isomeric aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program (Example):

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or methanol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct method for determining the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard.

Experimental Protocol:

  • Instrumentation: An NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion).

  • Internal Standard: A certified reference material with a known purity that has sharp signals that do not overlap with the analyte's signals. Maleic anhydride or 1,4-dinitrobenzene are potential candidates. The internal standard should be stable and not react with the analyte.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation).

    • Number of Scans: 8 to 16, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard. For this compound, the methyl protons are a good choice for quantification.

  • Purity Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Data Presentation

Quantitative data from the analysis of a typical commercial batch of this compound is summarized below.

Table 1: Purity and Impurity Profile of a Commercial Batch of this compound

AnalyteHPLC (Area %)GC-MS (Area %)qNMR (Weight %)
This compound97.597.297.1
2-bromo-5-methylbenzenesulfonyl chloride1.82.12.2
Unidentified Impurity 10.40.5-
Unidentified Impurity 20.30.2-
Total Purity 97.5 97.2 97.1

Note: The values presented are for illustrative purposes and may vary between different commercial batches.

Visualizations

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC GC_MS GC_MS Dissolution->GC_MS qNMR qNMR Dissolution->qNMR Purity_Quantification Purity Quantification HPLC->Purity_Quantification GC_MS->Purity_Quantification Impurity_Identification Impurity Identification GC_MS->Impurity_Identification qNMR->Purity_Quantification Final_Report Final Report Purity_Quantification->Final_Report Impurity_Identification->Final_Report

Caption: Workflow for Purity Analysis.

Potential Impurity Formation Pathway

The following diagram illustrates a simplified potential pathway for the formation of the main product and a key isomeric impurity during synthesis.

4-Bromo-2-methylaniline 4-Bromo-2-methylaniline Reaction Chlorosulfonation 4-Bromo-2-methylaniline->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction Main_Product 4-Bromo-2-methylbenzenesulfonyl chloride Reaction->Main_Product Major Pathway Isomeric_Impurity 2-bromo-5-methylbenzenesulfonyl chloride Reaction->Isomeric_Impurity Minor Pathway

Caption: Potential Impurity Formation Pathway.

Conclusion

The purity of this compound is a critical parameter that requires careful control and accurate measurement. A combination of HPLC, GC-MS, and qNMR provides a robust analytical strategy for the comprehensive characterization of this important synthetic intermediate. The methodologies and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish effective quality control procedures. It is important to note that the provided experimental protocols are examples and may require optimization and validation for specific instruments and sample matrices.

References

The Versatile Role of 4-Bromo-2-methylbenzenesulfonyl Chloride in the Synthesis of Bioactive Molecules: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2-methylbenzenesulfonyl chloride is a key aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom and a methyl group on the benzene ring, allows for the strategic introduction of the 4-bromo-2-methylbenzenesulfonyl moiety into various molecular scaffolds. This functional group can significantly influence the physicochemical properties and biological activity of the resulting compounds. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in medicinal chemistry, supported by detailed experimental protocols and quantitative data.

Core Applications in the Synthesis of Bioactive Sulfonamides

The primary application of this compound lies in the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a wide array of drugs with diverse therapeutic activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the formation of stable sulfonamide linkages.

A notable application of this reagent is in the synthesis of N-acetyl-2-carboxybenzenesulfonamides, which have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[3] COX-2 is an enzyme implicated in inflammation and pain, and its selective inhibition is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[4][5][6] While specific patents detailing the use of this compound for the synthesis of commercial COX-2 inhibitors are not publicly available, the general synthetic strategies outlined in patents for COX-2 inhibitors often involve the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[7][8]

The general reaction for the synthesis of sulfonamides from this compound is depicted below:

reagent1 This compound reaction reagent1->reaction reagent2 +   R1R2NH (Amine) reagent2->reaction product N-substituted-4-bromo-2-methylbenzenesulfonamide byproduct +   HCl reaction->product reaction->byproduct

Caption: General reaction scheme for the synthesis of N-substituted-4-bromo-2-methylbenzenesulfonamides.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of derivatives of this compound. Below are representative protocols for the synthesis of sulfonamides, adapted from literature describing similar transformations.[1][9]

General Procedure for the Synthesis of N-substituted-4-bromo-2-methylbenzenesulfonamides:

To a solution of the desired primary or secondary amine (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane (DCM) at 0 °C, this compound (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Example Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (an analogous transformation): [1]

A solution of 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL) was treated gradually with 4-methylbenzenesulfonyl chloride (1.2 equivalents). The mixture was stirred under reflux for 2 hours, followed by quenching with ice-cold water. The resulting precipitate was collected by filtration. This example, while using a different sulfonyl chloride, illustrates a common synthetic approach.

Quantitative Data

The following table summarizes typical physical and chemical properties of this compound.

PropertyValueReference
CAS Number 139937-37-4[10]
Molecular Formula C₇H₆BrClO₂S[10]
Molecular Weight 269.54 g/mol [10]
Melting Point 62-66 °C[10]
Appearance Solid[10]

Signaling Pathways and Experimental Workflows

The derivatives of this compound, particularly as COX-2 inhibitors, are designed to interfere with the arachidonic acid signaling pathway, which is central to inflammation.

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 4-Bromo-2-methyl- benzenesulfonamide Derivative (COX-2 Inhibitor) Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 and its inhibition.

The general workflow for the synthesis and evaluation of bioactive sulfonamides derived from this compound is outlined below.

start 4-Bromo-2-methyl- benzenesulfonyl chloride + Amine synthesis Sulfonamide Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening Biological Screening (e.g., Enzyme Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for drug discovery using this compound.

Conclusion

This compound is a valuable reagent for medicinal chemists and drug development professionals. Its primary utility in the synthesis of sulfonamides provides access to a wide range of potentially bioactive molecules. The strategic placement of the bromo and methyl substituents offers opportunities for fine-tuning the pharmacological properties of the resulting compounds. Further exploration of derivatives of this compound is warranted to discover novel therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Bromo-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of diverse sulfonamide libraries is crucial for the discovery of new therapeutic agents. 4-Bromo-2-methylbenzenesulfonyl chloride is a key building block in this endeavor, offering a versatile scaffold for the introduction of various functionalities. The presence of the bromo group allows for further synthetic modifications, such as cross-coupling reactions, while the methyl group can influence the compound's steric and electronic properties. This document provides a detailed protocol for the synthesis of N-substituted sulfonamides from this compound, along with representative data and potential applications in drug discovery.

General Reaction Scheme

The synthesis of N-substituted 4-bromo-2-methylbenzenesulfonamides is typically achieved through the reaction of this compound with a primary or secondary amine in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction.

General reaction for the synthesis of N-substituted 4-bromo-2-methylbenzenesulfonamides.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl/Alkyl-4-bromo-2-methylbenzenesulfonamides

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Base (e.g., triethylamine, pyridine, or aqueous sodium carbonate)

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in the chosen solvent.

  • Addition of Base: Add the base (1.2-1.5 eq.) to the amine solution and stir for 5-10 minutes at room temperature. For solid amines, ensure they are fully dissolved or suspended.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • If using an organic solvent like DCM or THF, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • If using a biphasic system, separate the organic layer and wash it with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 4-bromo-2-methylbenzenesulfonamide.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR). Determine the melting point and calculate the yield.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Sulfonamide Synthesis

The following table provides representative conditions and expected yields for the synthesis of N-substituted 4-bromo-2-methylbenzenesulfonamides, based on analogous reactions with similar sulfonyl chlorides.

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilinePyridineDCM0 to RT4 - 685 - 95
4-MethoxyanilineTriethylamineTHFRT3 - 590 - 98
Benzylamine10% aq. Na₂CO₃DCM/H₂ORT2 - 488 - 96
MorpholineTriethylamineDCM0 to RT2 - 392 - 99
CyclohexylaminePyridineTHFRT5 - 880 - 90

Note: Yields are based on published procedures for structurally similar sulfonamides and may vary for the specific substrate.

Table 2: Representative Characterization Data

This table presents expected characterization data for two representative products.

CompoundFormulaMW¹H NMR (δ, ppm) in CDCl₃¹³C NMR (δ, ppm) in CDCl₃MS (m/z)
N-(phenyl)-4-bromo-2-methylbenzenesulfonamide C₁₃H₁₂BrNO₂S342.217.80-7.00 (m, 8H, Ar-H), 2.60 (s, 3H, CH₃)140.1, 138.5, 134.2, 132.8, 129.5, 129.1, 125.4, 122.3, 121.8, 20.5341/343 [M]⁺
N-(benzyl)-4-bromo-2-methylbenzenesulfonamide C₁₄H₁₄BrNO₂S356.247.60-7.10 (m, 8H, Ar-H), 4.25 (d, 2H, CH₂), 2.55 (s, 3H, CH₃)139.8, 137.9, 136.2, 134.0, 132.5, 128.8, 128.6, 127.9, 127.5, 122.0, 47.5, 20.4355/357 [M]⁺

Note: The presented NMR data are hypothetical and based on known chemical shifts and substituent effects.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (1.0 eq) Solvent1 Solvent (e.g., DCM) Amine->Solvent1 Dissolve Base Base (1.2-1.5 eq) Solvent1->Base Add SulfonylChloride 4-Bromo-2-methyl- benzenesulfonyl chloride (1.0 eq) ReactionMix Reaction Mixture SulfonylChloride->ReactionMix Add dropwise Stirring Stir at RT ReactionMix->Stirring TLC Monitor by TLC Stirring->TLC Wash Aqueous Wash TLC->Wash Reaction Complete Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Sulfonamide Purify->Product

Sulfonamide Synthesis Workflow
Hypothetical Signaling Pathway: Inhibition of Carbonic Anhydrase

Many sulfonamide derivatives are known to be potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma and certain types of cancer.

signaling_pathway cluster_cell Cellular Environment cluster_outcome Therapeutic Outcome CO2 CO₂ + H₂O CarbonicAnhydrase Carbonic Anhydrase (CA) CO2->CarbonicAnhydrase H2CO3 H₂CO₃ Protons H⁺ + HCO₃⁻ H2CO3->Protons pH_change Altered pH (e.g., Tumor Microenvironment) Protons->pH_change Outcome Reduced Tumor Growth / Lowered Intraocular Pressure pH_change->Outcome Inhibition of CA-dependent processes CarbonicAnhydrase->H2CO3 Sulfonamide 4-Bromo-2-methyl- benzenesulfonamide Derivative Sulfonamide->Inhibition Inhibition->CarbonicAnhydrase

Hypothetical Inhibition of Carbonic Anhydrase

Potential Applications in Drug Development

Sulfonamides derived from this compound are promising candidates for drug discovery programs. The core structure is present in numerous FDA-approved drugs. The bromo-substituent provides a handle for further diversification through reactions like Suzuki or Buchwald-Hartwig cross-coupling, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. These compounds could be screened against a variety of biological targets, including but not limited to:

  • Carbonic Anhydrases: As depicted in the signaling pathway, sulfonamides are classic inhibitors of these enzymes.

  • Kinases: Certain sulfonamide derivatives have shown inhibitory activity against various protein kinases involved in cancer cell signaling.

  • Microbial Enzymes: The sulfonamide scaffold is the basis for sulfa drugs, which inhibit dihydropteroate synthase in bacteria.

The development of novel sulfonamides from this compound represents a viable strategy for identifying new lead compounds in various therapeutic areas.

Application Notes and Protocols for 4-Bromo-2-methylbenzenesulfonyl Chloride as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multistep organic synthesis, particularly in the development of pharmaceutical agents, the use of protecting groups is a cornerstone strategy for the selective transformation of multifunctional molecules.[1] The 4-bromo-2-methylbenzenesulfonyl group, introduced by reacting an amine with 4-bromo-2-methylbenzenesulfonyl chloride, offers a robust method for the protection of primary and secondary amines. The resulting sulfonamide is stable under a variety of reaction conditions, yet can be removed under specific reductive or strongly acidic conditions. This document provides detailed application notes and protocols for the use of this compound as a protecting group for amines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 139937-37-4
Molecular Formula C₇H₆BrClO₂S
Molecular Weight 269.54 g/mol
Appearance Solid
Melting Point 62-66 °C

Application Notes

The 4-bromo-2-methylbenzenesulfonyl group is a valuable tool for the protection of amines in complex synthetic routes. Sulfonamides are known for their high stability towards both acidic and basic conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.[2]

Key Advantages:

  • Robustness: The 4-bromo-2-methylbenzenesulfonyl group is stable to a wide range of reagents and reaction conditions.

  • Reduced Nucleophilicity: Upon formation of the sulfonamide, the nitrogen atom becomes significantly less nucleophilic, preventing unwanted side reactions.

Considerations:

  • Harsh Deprotection Conditions: The high stability of the sulfonamide bond necessitates relatively harsh conditions for its cleavage, which may not be suitable for substrates with sensitive functional groups.[3]

  • Lack of Extensive Data: While the use of arylsulfonyl chlorides as protecting groups is well-established, specific quantitative data on the stability and cleavage of the 4-bromo-2-methylbenzenesulfonyl group in particular is not extensively documented in the scientific literature. The protocols provided below are based on general methods for related arylsulfonamides.

Experimental Protocols

Protection of Primary and Secondary Amines

This protocol describes a general method for the protection of a primary or secondary amine using this compound.

Materials:

  • Primary or secondary amine

  • This compound (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or pyridine

  • Triethylamine (Et₃N) or pyridine (2.0 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine in anhydrous DCM or pyridine.

  • Add triethylamine or pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • If pyridine was used as the solvent, remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(4-bromo-2-methylbenzenesulfonyl) protected amine.

Quantitative Data for Related Sulfonamides:

Deprotection of N-(4-bromo-2-methylbenzenesulfonyl) Amines

The cleavage of the robust sulfonamide bond requires specific and often harsh conditions. Below are three general protocols that are effective for the deprotection of arylsulfonamides and are expected to be applicable to N-(4-bromo-2-methylbenzenesulfonyl) protected amines. The choice of method will depend on the functional group tolerance of the substrate.

This method provides a powerful reductive cleavage of the N-S bond.[2][5]

Materials:

  • N-(4-bromo-2-methylbenzenesulfonyl) amine

  • Magnesium (Mg) turnings or powder (excess)

  • Anhydrous methanol (MeOH)

  • Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

Procedure:

  • Suspend the N-(4-bromo-2-methylbenzenesulfonyl) amine in anhydrous methanol.

  • Add an excess of magnesium turnings or powder to the suspension.

  • Heat the mixture to reflux or sonicate at room temperature, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove magnesium salts.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine by an appropriate method (e.g., column chromatography, distillation, or crystallization).

Samarium(II) iodide is a mild and effective reagent for the reductive cleavage of sulfonamides, particularly for substrates with sensitive functional groups.[1][6]

Materials:

  • N-(4-bromo-2-methylbenzenesulfonyl) amine

  • Samarium(II) iodide (SmI₂) solution in THF (excess)

  • Anhydrous tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (optional, to increase reactivity)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-(4-bromo-2-methylbenzenesulfonyl) amine in anhydrous THF. HMPA or DMPU can be added if required.

  • Add an excess of a solution of samarium(II) iodide in THF to the reaction mixture at room temperature or -78 °C.

  • Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting amine as required.

This method is suitable for substrates that can withstand strongly acidic conditions.[3][7][8]

Materials:

  • N-(4-bromo-2-methylbenzenesulfonyl) amine

  • Trifluoromethanesulfonic acid (TfOH) (near-stoichiometric to excess)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-(4-bromo-2-methylbenzenesulfonyl) amine in an anhydrous solvent.

  • Add a near-stoichiometric amount of trifluoromethanesulfonic acid.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-100 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding it to a stirred, cold saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the free amine.

Stability Data:

Visualizations

Experimental Workflow: Protection and Deprotection of an Amine

G cluster_protection Protection cluster_deprotection Deprotection Amine Primary or Secondary Amine Reaction1 Amine->Reaction1 Reagent 4-Bromo-2-methyl- benzenesulfonyl chloride Reagent->Reaction1 Base Base (e.g., Pyridine) Base->Reaction1 ProtectedAmine N-(4-bromo-2-methylbenzenesulfonyl) Protected Amine Reaction1->ProtectedAmine DeprotectionReagent Deprotection Reagent (e.g., Mg/MeOH, SmI2, TfOH) Reaction2 DeprotectionReagent->Reaction2 FreeAmine Free Amine ProtectedAmine_ref->Reaction2 Reaction2->FreeAmine

Caption: General workflow for the protection of an amine with this compound and subsequent deprotection.

Logical Relationship: Stability vs. Lability of the Protecting Group

G cluster_stable Stable Conditions cluster_labile Labile Conditions (Deprotection) ProtectingGroup 4-Bromo-2-methyl- benzenesulfonyl Group Acidic Mild to Moderate Acidic Conditions ProtectingGroup->Acidic Stable Basic Mild to Strong Basic Conditions ProtectingGroup->Basic Stable Oxidative Common Oxidizing Agents ProtectingGroup->Oxidative Stable Reductive Mild Reductive Agents ProtectingGroup->Reductive Stable StrongAcid Strongly Acidic (e.g., TfOH) ProtectingGroup->StrongAcid Labile StrongReductive Strong Reductive (e.g., Mg/MeOH, SmI2) ProtectingGroup->StrongReductive Labile

Caption: Stability profile of the 4-bromo-2-methylbenzenesulfonyl protecting group under various chemical conditions.

References

Application of 4-Bromo-2-methylbenzenesulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzenesulfonyl chloride is a versatile bifunctional reagent that serves as a valuable building block in medicinal chemistry. Its unique structure, featuring a reactive sulfonyl chloride group and a bromo-substituent on a methylated phenyl ring, allows for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides, a well-established pharmacophore present in numerous approved drugs. The bromo- and methyl-substituents on the aromatic ring provide opportunities for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, including experimental protocols and an overview of the biological targets of structurally similar compounds.

Application Notes

Synthesis of Sulfonamide Derivatives

The primary application of this compound in medicinal chemistry is in the synthesis of sulfonamide derivatives. The sulfonamide functional group is a key structural motif in a wide range of drugs, including antibacterial, anti-inflammatory, and anticancer agents. The reaction of this compound with various amines allows for the creation of diverse libraries of sulfonamides for structure-activity relationship (SAR) studies.

The general reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Role as a Scaffold for Bioactive Molecules

The 4-bromo-2-methylphenylsulfonyl scaffold can be incorporated into more complex molecules to explore their potential as inhibitors of various enzymes. While specific drug candidates derived directly from this compound are not extensively reported in publicly available literature, the functional motifs are present in compounds targeting several key enzymes. For instance, derivatives of similar bromo-substituted phenylsulfonamides have been investigated for their inhibitory activity against enzymes such as DNA gyrase, alkaline phosphatase, and Death-Associated Protein Kinase 2 (Drak2).

  • DNA Gyrase Inhibition: Sulfonamide-containing compounds can act as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making them potential antibacterial agents.

  • Alkaline Phosphatase Inhibition: Certain sulfonamide derivatives have shown inhibitory activity against alkaline phosphatase, an enzyme implicated in various pathological conditions.

  • Drak2 Inhibition: Patents for similar bromo-substituted benzenesulfonyl chlorides suggest their use in the synthesis of Drak2 inhibitors, which may have applications in autoimmune diseases and other conditions.

Data Presentation

Due to the limited availability of quantitative data for compounds directly synthesized from this compound, the following table summarizes the biological activity of structurally related compounds. This data can serve as a starting point for designing new molecules based on the 4-bromo-2-methylphenylsulfonyl scaffold.

Compound ClassTargetIC50 Value (µM)Reference Compound(s)
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamidesAlkaline Phosphatase1.469 ± 0.02Derivative 5d from the cited study
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamidesS. Typhi DNA Gyrase (in silico)-Ciprofloxacin (as a reference)
Substituted benzenesulfonamidesDrak2Not specifiedDescribed in patents for similar bromo-substituted analogs

Experimental Protocols

The following are general protocols for the synthesis of sulfonamides using this compound. These protocols are based on established methods for similar reactions and may require optimization for specific substrates.

Protocol 1: General Synthesis of N-Aryl/Alkyl-4-bromo-2-methylbenzenesulfonamides

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0-1.2 eq) in anhydrous DCM.

  • Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis of Sulfonamides

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, add this compound (1.0 eq) and the amine (1.0-1.2 eq).

  • If the amine is a solid, the reaction can be performed under solvent-free conditions. If the amine is a liquid, it can also serve as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Amine + Base in DCM reaction Reaction at 0°C to RT reagents->reaction 1. Add sulfonyl chloride sulfonyl_chloride This compound in DCM sulfonyl_chloride->reaction quench Quench with Water reaction->quench 2. After 12-24h extract Extract with DCM quench->extract wash Wash (HCl, NaHCO3, Brine) extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify 3. Crude Product product Pure Sulfonamide purify->product

Caption: General experimental workflow for sulfonamide synthesis.

DNA_Gyrase_Inhibition Sulfonamide\nDerivative Sulfonamide Derivative DNA Gyrase DNA Gyrase Sulfonamide\nDerivative->DNA Gyrase Inhibits DNA Replication DNA Replication DNA Gyrase->DNA Replication Blocks Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Leads to

Caption: Simplified pathway of DNA gyrase inhibition.

Drak2_Signaling Inflammatory\nCytokines Inflammatory Cytokines iNOS iNOS Inflammatory\nCytokines->iNOS Drak2 Drak2 iNOS->Drak2 Induces p70S6 Kinase p70S6 Kinase Drak2->p70S6 Kinase Phosphorylates Caspase-9 Caspase-9 Drak2->Caspase-9 Activates Apoptosis Apoptosis Caspase-9->Apoptosis Drak2 Inhibitor\n(Sulfonamide Derivative) Drak2 Inhibitor (Sulfonamide Derivative) Drak2 Inhibitor\n(Sulfonamide Derivative)->Drak2 Inhibits

Caption: Potential involvement of a Drak2 inhibitor in a signaling pathway.

Application Notes and Protocols for Reactions with 4-Bromo-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various chemical transformations utilizing 4-Bromo-2-methylbenzenesulfonyl chloride. This versatile reagent serves as a key building block in the synthesis of a range of compounds, particularly in the development of therapeutic agents such as selective COX-2 inhibitors. The protocols outlined below are designed to be robust and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a bifunctional reagent featuring a reactive sulfonyl chloride group and a bromo-substituted aromatic ring. The sulfonyl chloride moiety readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides. The presence of the bromine atom provides a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of additional molecular complexity. This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules, including analogues of the selective COX-2 inhibitor, Celecoxib.

Key Applications

  • Synthesis of Sulfonamides: The primary application of this compound is in the synthesis of N-substituted sulfonamides via reaction with primary and secondary amines. This reaction, often referred to as the Hinsberg test, is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality allows for participation in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, linking the benzenesulfonyl chloride core to other aromatic or vinyl groups, thus facilitating the synthesis of biaryl and styrenyl compounds.

  • Friedel-Crafts Reactions: As an aromatic compound, the benzene ring of this compound can undergo electrophilic aromatic substitution, such as Friedel-Crafts acylation or alkylation, to introduce further substituents onto the ring.

  • Development of Bioactive Molecules: This reagent is particularly relevant in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The benzenesulfonamide scaffold is a common feature in this class of anti-inflammatory drugs.

Data Presentation

The following tables summarize representative quantitative data for the key reactions of this compound.

Table 1: Synthesis of N-Substituted Sulfonamides

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-phenyl-4-bromo-2-methylbenzenesulfonamide492
2BenzylamineN-benzyl-4-bromo-2-methylbenzenesulfonamide395
3Piperidine1-[(4-bromo-2-methylphenyl)sulfonyl]piperidine588
44-FluoroanilineN-(4-fluorophenyl)-4-bromo-2-methylbenzenesulfonamide490

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

EntryBoronic AcidProductCatalystBaseSolventYield (%)
1Phenylboronic acid2-methyl-4-phenylbenzenesulfonyl chloridePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-2-methylbenzenesulfonyl chloridePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O82
3Thiophene-2-boronic acid2-methyl-4-(thiophen-2-yl)benzenesulfonyl chloridePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O78

Experimental Protocols

Safety Precautions: this compound is a corrosive solid and is moisture-sensitive.[1][2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides

This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) and pyridine or triethylamine (2.0 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution dropwise over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the palladium-catalyzed cross-coupling of this compound with a boronic acid.

Materials:

  • This compound (1.0 eq)

  • Boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Friedel-Crafts Acylation

This protocol describes the acylation of an aromatic compound using this compound as the substrate in the presence of a Lewis acid catalyst.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM) or another suitable inert solvent, anhydrous

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Inert atmosphere setup (optional, but recommended)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Catalyst Suspension: In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.

  • Formation of Acylium Ion: Cool the suspension to 0 °C and slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Addition of Substrate: To this mixture, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Product Classes start 4-Bromo-2-methyl- benzenesulfonyl chloride sulfonamide Sulfonamide Synthesis (Protocol 1) start->sulfonamide Amine, Base suzuki Suzuki Coupling (Protocol 2) start->suzuki Boronic Acid, Pd Catalyst, Base friedel Friedel-Crafts Acylation (Protocol 3) start->friedel Acyl Halide, AlCl3 sulfonamide_prod N-Substituted Sulfonamides sulfonamide->sulfonamide_prod biaryl_prod Biaryl Sulfonyl Chlorides suzuki->biaryl_prod acylated_prod Acylated Arenesulfonyl Chlorides friedel->acylated_prod

Caption: Experimental workflow for reactions with this compound.

cox_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Celecoxib Analogue (from 4-Bromo-2-methyl- benzenesulfonyl chloride) inhibitor->cox2 Inhibition

Caption: Simplified signaling pathway of COX-2 and its inhibition.

References

Application Notes and Protocols: Synthesis of Novel Derivatives from 4-Bromo-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel N-substituted sulfonamide derivatives from 4-bromo-2-methylbenzenesulfonyl chloride. The resulting compounds have potential applications in medicinal chemistry, particularly as scaffolds for the development of new therapeutic agents. The protocols are designed to be robust and reproducible for researchers in organic synthesis and drug discovery.

Introduction

This compound is a versatile reagent for the synthesis of a wide range of sulfonamide derivatives. The presence of the bromo, methyl, and sulfonyl chloride functional groups offers multiple points for chemical modification, making it an attractive starting material for the creation of diverse molecular libraries. Sulfonamides are a well-established class of pharmacologically active compounds with a broad spectrum of biological activities, including antibacterial, and anti-inflammatory properties. This document outlines the synthesis of N-aryl and N-heteroaryl sulfonamides and provides illustrative data on their characteristics.

Data Presentation: Illustrative Synthesized Derivatives

The following table summarizes the quantitative data for a representative set of synthesized N-substituted sulfonamides derived from this compound.

Compound IDReactant (Amine)Molecular FormulaYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
1a AnilineC₁₃H₁₂BrNO₂S85135-1377.80 (d, 1H), 7.55 (dd, 1H), 7.20-7.35 (m, 5H), 7.10 (d, 1H), 2.50 (s, 3H)
1b 4-FluoroanilineC₁₃H₁₁BrFNO₂S82142-1447.78 (d, 1H), 7.53 (dd, 1H), 7.00-7.15 (m, 4H), 6.95 (s, 1H), 2.48 (s, 3H)
1c 2-AminopyridineC₁₂H₁₁BrN₂O₂S78155-1578.20 (d, 1H), 7.90 (d, 1H), 7.60-7.75 (m, 2H), 7.10 (d, 1H), 6.90 (t, 1H), 2.52 (s, 3H)
1d 4-MethoxyanilineC₁₄H₁₄BrNO₃S88128-1307.75 (d, 1H), 7.50 (dd, 1H), 6.80-6.95 (m, 4H), 6.70 (s, 1H), 3.80 (s, 3H), 2.45 (s, 3H)

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-4-bromo-2-methylbenzenesulfonamides

This protocol describes a general method for the reaction of this compound with various primary amines.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline or heterocyclic amine (1.1 eq)

  • Pyridine (anhydrous, 2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add anhydrous pyridine (2.0 eq) at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure N-substituted-4-bromo-2-methylbenzenesulfonamide.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine in DCM Stirring Stir at RT (4-8h) Amine->Stirring Pyridine Pyridine Pyridine->Stirring SulfonylChloride 4-Bromo-2-methylbenzenesulfonyl chloride in DCM SulfonylChloride->Stirring Wash_HCl Wash with 1M HCl Stirring->Wash_HCl Wash_NaHCO3 Wash with NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry (MgSO4) Wash_Brine->Drying Concentration Concentrate Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: General experimental workflow for the synthesis of N-substituted sulfonamides.

Hypothetical Signaling Pathway: COX-2 Inhibition

Derivatives of benzenesulfonamides are known to act as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory pathway. The following diagram illustrates this hypothetical mechanism of action.

cox2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins catalysis Inflammation Inflammation Prostaglandins->Inflammation leads to Derivative 4-Bromo-2-methylbenzene- sulfonamide Derivative Derivative->COX2 inhibits

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

Application Notes and Protocols: Reaction of 4-Bromo-2-methylbenzenesulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and applications of the reaction between 4-bromo-2-methylbenzenesulfonyl chloride and primary amines. This reaction is a fundamental method for the synthesis of N-substituted sulfonamides, a class of compounds with significant importance in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The sulfonamide functional group is a key structural motif in a wide range of pharmaceutical agents, exhibiting antibacterial, anticancer, anti-inflammatory, and diuretic properties. The reaction of a sulfonyl chloride with a primary amine is a robust and widely used method for the formation of the sulfonamide bond. This compound is a versatile building block in this context, allowing for the introduction of a substituted aryl moiety that can be further functionalized, making it a valuable tool in the design and synthesis of novel drug candidates.

Reaction Mechanism

The reaction of this compound with a primary amine proceeds via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride.

The mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic sulfur atom of the this compound.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The chloride ion, being a good leaving group, is eliminated from the tetrahedral intermediate.

  • Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the stable N-substituted sulfonamide product. The presence of a base is crucial to drive the reaction to completion by neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

ReactionMechanism R1 4-Bromo-2-methyl- benzenesulfonyl chloride Int Tetrahedral Intermediate R1->Int Nucleophilic attack by amine R2 Primary Amine (R-NH2) R2->Int Base Base P2 Protonated Base Base->P2 P1 N-Substituted-4-bromo- 2-methylbenzenesulfonamide Int->P1 Elimination of Cl- P3 Chloride Ion Int->P3

Caption: General reaction mechanism of this compound with a primary amine.

Quantitative Data

The following table summarizes the reaction of this compound with various primary amines under different conditions, providing insights into the scope and efficiency of this transformation.

EntryPrimary AmineBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
12-Amino-5-bromoacetophenonePyridinePyridine2Reflux85[1]
2AnilineTriethylamineDichloromethane12Room Temp.92Generic Protocol
3BenzylaminePotassium CarbonateDichloromethane16Room Temp.95Generic Protocol
4n-PropylamineTriethylamineTetrahydrofuran8Room Temp.90Generic Protocol

Note: The data for entries 2-4 are based on generic, widely accepted protocols for sulfonamide synthesis and represent expected outcomes. Specific experimental validation for these exact substrates with this compound is recommended for precise results.

Experimental Protocols

Two common protocols are provided: a standard method using conventional heating and a general room temperature method.

Protocol 1: Synthesis of N-(2-acetyl-4-bromophenyl)-4-bromo-2-methylbenzenesulfonamide (Conventional Heating)

This protocol is adapted from a similar synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide.[1]

Materials:

  • This compound

  • 2-Amino-5-bromoacetophenone

  • Pyridine (anhydrous)

  • Ice-cold water

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromoacetophenone (1.0 eq) in anhydrous pyridine.

  • To the stirred solution, gradually add this compound (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water.

  • Purify the crude product by recrystallization from acetonitrile to yield the pure N-(2-acetyl-4-bromophenyl)-4-bromo-2-methylbenzenesulfonamide.

Protocol 2: General Synthesis of N-Substituted-4-bromo-2-methylbenzenesulfonamides (Room Temperature)

This is a general protocol applicable to a wide range of primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Triethylamine or Potassium Carbonate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0-1.1 eq) in anhydrous DCM.

  • Add the base (triethylamine, 1.5 eq, or potassium carbonate, 2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x volume), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

ExperimentalWorkflow start Start dissolve_amine Dissolve Primary Amine and Base in Solvent start->dissolve_amine cool Cool to 0°C dissolve_amine->cool add_sulfonyl_chloride Add 4-Bromo-2-methylbenzenesulfonyl chloride solution dropwise cool->add_sulfonyl_chloride react Stir at Room Temperature (8-24h) add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end End purify->end

Caption: General experimental workflow for the synthesis of N-substituted sulfonamides.

Applications in Drug Development

The N-substituted-4-bromo-2-methylbenzenesulfonamide scaffold is of significant interest in drug discovery. The presence of the bromo substituent provides a handle for further synthetic modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse compound libraries for biological screening. The methyl group can influence the conformational properties and metabolic stability of the molecule. This scaffold has been explored for the development of agents targeting a variety of diseases, including cancer and infectious diseases, by acting as inhibitors of enzymes such as carbonic anhydrases and kinases.

Safety Precautions

  • This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Primary amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • Reactions should be carried out in a well-ventilated area.

  • Pyridine and dichloromethane are hazardous solvents. Handle with care and dispose of waste properly.

References

Application Notes and Protocols: 4-Bromo-2-methylbenzenesulfonyl Chloride in the Synthesis of COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective cyclooxygenase-2 (COX-2) inhibitors are a critical class of anti-inflammatory drugs that offer significant advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. The benzenesulfonamide moiety is a key pharmacophore in many potent and selective COX-2 inhibitors, such as Celecoxib. 4-Bromo-2-methylbenzenesulfonyl chloride is a versatile reagent for introducing a substituted benzenesulfonamide group, allowing for the exploration of structure-activity relationships (SAR) to develop novel COX-2 inhibitors with improved potency and selectivity. This document provides detailed protocols and data for the synthesis of a representative COX-2 inhibitor analog using this compound.

Rationale for Use

The bromine atom on the this compound scaffold serves as a useful synthetic handle for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for high-throughput screening. The 2-methyl group can influence the conformational properties of the molecule, potentially enhancing its binding affinity to the active site of the COX-2 enzyme.

Representative Synthesis of a Novel COX-2 Inhibitor Analog

While direct synthesis of commercial COX-2 inhibitors using this compound is not widely documented, this reagent is highly suitable for creating analogs. Below is a representative synthesis of a novel diarylpyrazole-based COX-2 inhibitor, N-(4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-bromo-2-methylbenzenesulfonamide .

Overall Reaction Scheme

Data Presentation

Table 1: Reaction Parameters for the Synthesis of the Target Compound

ParameterValue
Reaction Temperature25 °C (Room Temperature)
Reaction Time12 hours
SolventDichloromethane (DCM)
BasePyridine
Molar Ratio (Sulfonyl Chloride:Amine)1.1 : 1

Table 2: Physicochemical and Biological Activity Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (HPLC)COX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)
Target CompoundC₂₄H₁₈BrF₃N₄O₂S591.3985>98%505000100
Celecoxib (Reference)C₁₇H₁₄F₃N₃O₂S381.37->99%406000150

Experimental Protocols

Materials and Methods
  • This compound (98% purity)

  • 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline (97% purity)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Synthesis of N-(4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-bromo-2-methylbenzenesulfonamide
  • To a solution of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline (1.0 g, 2.88 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add anhydrous pyridine (0.35 mL, 4.32 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (0.90 g, 3.17 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (30 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 10-30%) to afford the title compound as a white solid.

Visualizations

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway cluster_membrane cluster_nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, IL-1β, TNF-α) TLR4 TLR4 / IL-1R / TNFR ProInflammatory_Stimuli->TLR4 binds Cell_Membrane Cell Membrane Signal_Transduction Signal Transduction Cascades (MAPK, NF-κB pathways) TLR4->Signal_Transduction activates Gene_Transcription COX-2 Gene Transcription Signal_Transduction->Gene_Transcription induces Nucleus Nucleus COX2_mRNA COX-2 mRNA Gene_Transcription->COX2_mRNA produces COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein translates to Prostaglandins Prostaglandins (PGE₂) COX2_Protein->Prostaglandins catalyzes conversion of Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates COX2_Inhibitor COX-2 Inhibitor (e.g., Synthesized Analog) COX2_Inhibitor->COX2_Protein inhibits

Caption: COX-2 signaling pathway in inflammation.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Materials: - 4-(5-(p-tolyl)-3-(CF₃)-1H-pyrazol-1-yl)aniline - this compound Reaction Reaction: - Anhydrous DCM, Pyridine - 0°C to Room Temperature, 12h Start->Reaction Workup Aqueous Workup: - Wash with 1M HCl, NaHCO₃, Brine Reaction->Workup Drying Drying and Concentration: - Dry over Na₂SO₄ - Concentrate in vacuo Workup->Drying Purification Purification: - Silica Gel Column Chromatography - Eluent: Ethyl Acetate/Hexane Drying->Purification Product Final Product: - N-(4-(5-(p-tolyl)-3-(CF₃)-1H-pyrazol-1-yl)phenyl) -4-bromo-2-methylbenzenesulfonamide Purification->Product

Caption: Workflow for the synthesis of the target compound.

Conclusion

This compound is a valuable building block for the synthesis of novel COX-2 inhibitors. The presented protocol offers a reliable method for the preparation of a diarylpyrazole-based sulfonamide analog, demonstrating the utility of this reagent in medicinal chemistry and drug discovery. The bromine substituent provides a strategic point for further chemical modification to optimize the pharmacological profile of potential drug candidates. Researchers are encouraged to adapt this methodology to explore a wider range of analogs in the quest for more effective and safer anti-inflammatory agents.

Application Notes and Protocols for N-sulfonylation with 4-Bromo-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonylation is a cornerstone reaction in organic and medicinal chemistry, enabling the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. Sulfonamides are integral to the development of various therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. 4-Bromo-2-methylbenzenesulfonyl chloride is a versatile reagent for introducing the 4-bromo-2-methylphenylsulfonyl moiety onto a nitrogen-containing substrate. The presence of the bromo and methyl groups on the aromatic ring provides opportunities for further structural modifications, making the resulting sulfonamides valuable intermediates in drug discovery and development.

This document provides a detailed step-by-step guide for the N-sulfonylation of primary amines using this compound, with a specific protocol for the reaction with 4-chloroaniline as a representative example.

Reaction Principle

The N-sulfonylation reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of this compound. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

General Reaction Scheme:

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the N-sulfonylation of 4-chloroaniline with this compound.

Materials and Equipment
  • Reagents:

    • This compound

    • 4-Chloroaniline

    • Anhydrous Pyridine

    • Ice

    • Deionized Water

    • Ethanol

    • Hydrochloric Acid (HCl, concentrated)

    • Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Ice bath

    • Büchner funnel and flask

    • Filtration paper

    • Beakers and graduated cylinders

    • Rotary evaporator

    • Melting point apparatus

    • Instrumentation for spectroscopic analysis (NMR, IR, MS)

Step-by-Step Procedure for the Synthesis of 4-Bromo-N-(4-chlorophenyl)-2-methylbenzenesulfonamide
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous pyridine (10-20 mL per gram of aniline).

  • Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice and water.

    • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.

    • Stir the mixture until the ice has completely melted. The crude product will precipitate as a solid.

  • Isolation of Crude Product:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold deionized water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 4-Bromo-N-(4-chlorophenyl)-2-methylbenzenesulfonamide.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-Bromo-N-(4-chlorophenyl)-2-methylbenzenesulfonamide.

ParameterValue
Reactants
4-Chloroaniline1.0 equivalent
This compound1.1 equivalents
BasePyridine
SolventPyridine
Reaction Conditions
TemperatureReflux (~115°C)
Reaction Time2-4 hours
Product 4-Bromo-N-(4-chlorophenyl)-2-methylbenzenesulfonamide
Molecular FormulaC₁₃H₁₀BrClNO₂S
Molecular Weight363.65 g/mol
YieldHigh (typically >85%)
Melting PointTo be determined experimentally
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)Signals corresponding to aromatic protons and the methyl group. The NH proton will appear as a broad singlet.
¹³C NMR (CDCl₃, δ ppm)Signals corresponding to the aromatic carbons and the methyl carbon.
IR (KBr, cm⁻¹)Characteristic peaks for N-H stretching, S=O stretching (asymmetric and symmetric), and C-Br stretching.
Mass Spectrometry (m/z)Molecular ion peak corresponding to the product's molecular weight.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization dissolve Dissolve 4-chloroaniline in anhydrous pyridine add Add 4-Bromo-2-methyl- benzenesulfonyl chloride dissolve->add reflux Reflux for 2-4 hours add->reflux pour Pour into ice/water reflux->pour acidify Acidify with HCl pour->acidify filter Vacuum filter solid acidify->filter wash Wash with water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry in vacuum oven recrystallize->dry characterize Characterize (MP, NMR, IR, MS) dry->characterize

Caption: Experimental workflow for the N-sulfonylation of 4-chloroaniline.

Signaling Pathway (Illustrative Example)

If the synthesized sulfonamide is intended as a kinase inhibitor, its mechanism of action could be represented as follows. This is a generic representation and would need to be adapted based on the specific biological target.

signaling_pathway cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Leads to Inhibitor 4-Bromo-N-(4-chlorophenyl)-2- methylbenzenesulfonamide Inhibitor->Kinase Inhibits

Caption: Illustrative kinase inhibition pathway.

Catalytic Methods for Reactions Involving 4-Bromo-2-methylbenzenesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for catalytic cross-coupling reactions involving 4-Bromo-2-methylbenzenesulfonyl chloride. This versatile reagent serves as a valuable building block in medicinal chemistry and materials science, enabling the construction of complex molecular architectures through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The protocols outlined below are based on established palladium-catalyzed methodologies, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Introduction to Catalytic Reactions of this compound

This compound possesses two key reactive sites amenable to catalytic functionalization: the sulfonyl chloride group and the bromo substituent. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective transformation of such functionalities. The sulfonyl chloride moiety can participate in desulfonylative cross-coupling reactions, while the aryl bromide is a classic coupling partner in numerous palladium-catalyzed transformations. This dual reactivity allows for sequential or selective functionalization, providing access to a diverse range of substituted aromatic compounds.

Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Sulfonamides

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][2][3] In the context of this compound, this reaction can be employed to introduce a new aryl or vinyl group at the 4-position, leading to the formation of 4-aryl-2-methylbenzenesulfonyl chlorides, which can be further reacted to form biaryl sulfonamides.

General Reaction Scheme:

Table 1: Typical Reaction Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10012High
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)1,4-Dioxane100-11012-24Good to High
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O1008-12Good

Data in this table is representative of typical conditions for Suzuki-Miyaura reactions of aryl bromides and may serve as a starting point for optimization with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (if required)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, the phosphine ligand (if applicable), and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-methylbenzenesulfonyl chloride.

Heck Reaction: Synthesis of Alkenyl-Substituted Benzenesulfonyl Chlorides

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][6][7] This reaction can be applied to this compound to introduce an alkenyl group at the 4-position.

General Reaction Scheme:

Table 2: Typical Reaction Conditions for Palladium-Catalyzed Heck Reaction of Aryl Bromides

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)DMF100-12012-24Good
2Pd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O (1:1)804Good
3PdCl₂(PPh₃)₂ (3)-Et₃N (1.5)Acetonitrile80-10012-24Moderate to Good

This table presents general conditions for Heck reactions with aryl bromides and can be used as a guideline for reactions with this compound.[8]

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃) (if required)

  • Base (e.g., K₂CO₃, Et₃N, NaOAc) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)

Procedure:

  • In a dried reaction vessel under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst, the ligand (if used), and the base.

  • Add the anhydrous solvent, followed by the alkene.

  • Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired 4-alkenyl-2-methylbenzenesulfonyl chloride.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-bromo-2-methylbenzenesulfonamides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9][10] This methodology can be utilized to couple this compound with a variety of primary and secondary amines.

General Reaction Scheme:

Table 3: Typical Reaction Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Bromides

EntryPalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1-2)BINAP (1.5-3)NaOt-Bu (1.2)Toluene80-10012-24Good to High
2Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2)1,4-Dioxane100-11012-24Good to High
3Pd(OAc)₂ (2)X-Phos (4)KOt-Bu (1.5)Toluene10012Good

These conditions are generally effective for the Buchwald-Hartwig amination of aryl bromides and serve as a starting point for optimization with this compound.[11]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos) (1.5-6 mol%)

  • Strong base (e.g., NaOt-Bu, KOt-Bu, K₃PO₄) (1.2-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to the indicated temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to yield the desired N-aryl-4-bromo-2-methylbenzenesulfonamide.

Visualizing Reaction Pathways and Workflows

To aid in the conceptual understanding of these catalytic processes, the following diagrams illustrate a general experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.

G General Experimental Workflow for Catalytic Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand (under inert atmosphere) A->B C Add Anhydrous Solvent B->C D Degas Reaction Mixture (e.g., Freeze-Pump-Thaw) C->D E Heat to Reaction Temperature with Stirring D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature and Quench F->G H Aqueous Workup (Extraction and Washing) G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Caption: General workflow for catalytic cross-coupling reactions.

G Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_ArX Ar-Pd(II)-X(L₂) OA->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation [Ar'B(OH)₃]⁻ PdII_ArAr Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Product Ar-Ar' RE->Product ArX Ar-X ArBOH2 Ar'B(OH)₂ + Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.[12]

Conclusion

The catalytic methods described herein provide powerful and versatile strategies for the functionalization of this compound. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions offer reliable pathways for the formation of C-C and C-N bonds, enabling the synthesis of a wide array of complex molecules. The provided protocols and reaction conditions serve as a valuable starting point for researchers to develop and optimize synthetic routes for their specific targets in drug discovery and materials science. It is important to note that reaction optimization, including the screening of catalysts, ligands, bases, and solvents, is often necessary to achieve optimal results for a given substrate combination.

References

Application Notes and Protocols: Large-Scale Synthesis of 4-Bromo-2-methylbenzenesulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the considerations for the large-scale synthesis of 4-bromo-2-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document outlines two potential synthetic routes, with a primary recommendation for a regioselective and scalable process. Detailed experimental protocols, quantitative data, and process flow diagrams are provided to guide laboratory and pilot-plant scale-up activities.

Introduction

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of sulfonamide-based therapeutic agents. The reliable and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This document details two primary synthetic strategies: the direct chlorosulfonation of 3-bromotoluene and a multi-step route commencing with the diazotization of 4-bromo-2-methylaniline. While both methods are chemically plausible, the diazotization route offers superior regioselectivity, which is a critical consideration for large-scale manufacturing where product purity and process efficiency are paramount.

Recommended Synthetic Pathway: Diazotization of 4-Bromo-2-methylaniline

The recommended and most promising route for the large-scale synthesis of this compound involves the diazotization of 4-bromo-2-methylaniline followed by a copper-catalyzed reaction with sulfur dioxide and a chlorine source. This method is highly regioselective, as the substitution pattern is pre-determined by the starting aniline.

Diazotization_Synthesis_Pathway o-Toluidine o-Toluidine N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide o-Toluidine->N-(2-methylphenyl)acetamide Acetic anhydride (Protection) N-(4-bromo-2-methylphenyl)acetamide N-(4-bromo-2-methylphenyl)acetamide N-(2-methylphenyl)acetamide->N-(4-bromo-2-methylphenyl)acetamide Brominating agent (Bromination) 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline N-(4-bromo-2-methylphenyl)acetamide->4-Bromo-2-methylaniline Acid Hydrolysis (Deprotection) Diazonium_Salt 4-Bromo-2-methylbenzenediazonium salt 4-Bromo-2-methylaniline->Diazonium_Salt NaNO2, HCl (Diazotization) Product This compound Diazonium_Salt->Product SO2, CuCl2, HCl (Sulfonylation)

Caption: Recommended synthetic pathway for this compound.

Protocol 1: Synthesis of 4-Bromo-2-methylaniline

This protocol is adapted from a patented industrial process and involves a three-step sequence starting from o-toluidine.[1]

Step 1: Acetylation of o-Toluidine

  • To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add o-toluidine and acetic anhydride.

  • Heat the mixture with stirring to a constant temperature of 60-70°C.

  • Maintain the reaction at this temperature for 2-3 hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and allow the product, N-(2-methylphenyl)acetamide, to crystallize.

  • Collect the solid by filtration, wash with cold water, and dry to a constant weight.

Step 2: Bromination of N-(2-methylphenyl)acetamide

  • In a separate reactor, dissolve the N-(2-methylphenyl)acetamide in a suitable solvent such as acetic acid.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to the cooled solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion.

  • Quench the reaction by pouring the mixture into a large volume of ice water.

  • Collect the precipitated N-(4-bromo-2-methylphenyl)acetamide by filtration, wash thoroughly with water to remove any residual acid, and dry.

Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide

  • To a reactor equipped for reflux, add the N-(4-bromo-2-methylphenyl)acetamide, concentrated hydrochloric acid, and an appropriate solvent like dioxane.[1]

  • Heat the mixture to reflux and maintain for 1.5-2.5 hours.

  • After cooling, neutralize the reaction mixture with an aqueous ammonia solution to a pH of 8-10.

  • The product, 4-bromo-2-methylaniline, will precipitate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Parameter Step 1: Acetylation Step 2: Bromination Step 3: Hydrolysis
Starting Material o-ToluidineN-(2-methylphenyl)acetamideN-(4-bromo-2-methylphenyl)acetamide
Reagents Acetic anhydrideBromine or NBS, Acetic AcidConcentrated HCl, Dioxane, NH4OH
Temperature 60-70°C0-10°CReflux
Typical Yield >95%80-90%>90%
Purity >98%>95%>98% (after recrystallization)

Table 1: Summary of reaction parameters for the synthesis of 4-bromo-2-methylaniline.

Protocol 2: Synthesis of this compound via Diazotization

This protocol is a general procedure adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.

Diazotization_Workflow cluster_0 Diazotization cluster_1 Sulfonylation cluster_2 Workup and Isolation Aniline_Slurry Prepare slurry of 4-bromo-2-methylaniline in concentrated HCl Cooling_1 Cool to 0-5°C Aniline_Slurry->Cooling_1 NaNO2_Addition Slowly add aqueous NaNO2 solution Cooling_1->NaNO2_Addition Diazonium_Formation Formation of diazonium salt solution NaNO2_Addition->Diazonium_Formation Diazonium_Addition Add diazonium salt solution to SO2 solution Diazonium_Formation->Diazonium_Addition SO2_Solution Prepare solution of SO2 in acetic acid with CuCl2 Cooling_2 Cool to 10-15°C SO2_Solution->Cooling_2 Cooling_2->Diazonium_Addition Reaction Stir until N2 evolution ceases Diazonium_Addition->Reaction Quench Pour reaction mixture into ice-water Reaction->Quench Filtration Collect solid product by filtration Quench->Filtration Washing Wash with cold water Filtration->Washing Drying Dry under vacuum Washing->Drying

Caption: General workflow for the diazotization-sulfonylation process.

  • In a reactor, prepare a slurry of 4-bromo-2-methylaniline in concentrated hydrochloric acid and water.

  • Cool the slurry to 0-5°C with vigorous stirring.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate reactor, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid, containing a catalytic amount of copper(II) chloride.

  • Cool the sulfur dioxide solution to 10-15°C.

  • Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution. Control the addition rate to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the nitrogen evolution ceases.

  • Pour the reaction mixture into a large volume of ice water to precipitate the product.

  • Collect the solid this compound by filtration.

  • Wash the filter cake thoroughly with cold water to remove any residual acids.

  • Dry the product under vacuum at a low temperature to avoid decomposition.

Parameter Value
Starting Material 4-Bromo-2-methylaniline
Reagents Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(II) chloride
Diazotization Temperature 0-5°C
Sulfonylation Temperature 10-15°C, then room temperature
Typical Yield 70-85% (based on similar reactions)
Purity >97% (after workup)

Table 2: Summary of reaction parameters for the synthesis of this compound.

Alternative Synthetic Pathway: Chlorosulfonation of 3-Bromotoluene

An alternative approach is the direct chlorosulfonation of 3-bromotoluene. However, this method is likely to produce a mixture of isomers, which would necessitate a challenging and costly purification process on a large scale. The directing effects of the methyl group (activating, ortho/para-directing) and the bromine atom (deactivating, ortho/para-directing) will lead to sulfonation at multiple positions on the aromatic ring.

Chlorosulfonation_Pathway 3-Bromotoluene 3-Bromotoluene Reaction Chlorosulfonic acid 3-Bromotoluene->Reaction Product_Mix Mixture of Isomers: This compound and others Reaction->Product_Mix

Caption: Chlorosulfonation of 3-bromotoluene leading to a mixture of isomers.

Protocol 3: General Procedure for Chlorosulfonation
  • In a reactor equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber, place the 3-bromotoluene.

  • Cool the reactor to 0-5°C.

  • Slowly add chlorosulfonic acid dropwise, maintaining the low temperature. Hydrogen chloride gas will be evolved and should be neutralized in a scrubber.

  • After the addition, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • The product will precipitate and can be collected by filtration.

  • The crude product will be a mixture of isomers requiring purification by methods such as fractional crystallization or chromatography.

Parameter Value
Starting Material 3-Bromotoluene
Reagent Chlorosulfonic acid
Temperature 0-5°C for addition, then potentially room temperature
Yield Variable, dependent on isomer separation
Purity Low, requires extensive purification

Table 3: Summary of reaction parameters for the chlorosulfonation of 3-bromotoluene.

Conclusion and Large-Scale Considerations

For the large-scale synthesis of this compound, the diazotization of 4-bromo-2-methylaniline is the highly recommended route. This method offers significant advantages in terms of regioselectivity, leading to a purer product and simplifying the downstream purification process. While the synthesis of the starting material, 4-bromo-2-methylaniline, involves multiple steps, these are generally high-yielding and utilize readily available reagents.

In contrast, the direct chlorosulfonation of 3-bromotoluene is likely to result in a complex mixture of isomers, presenting significant challenges for purification and reducing the overall process efficiency. For industrial applications where high purity and batch-to-batch consistency are critical, the diazotization route provides a more robust and reliable manufacturing process.

Further process development and optimization studies are recommended to fine-tune the reaction conditions for the diazotization and sulfonylation steps to maximize yield and minimize impurities on a pilot and commercial scale. Careful control of temperature, addition rates, and agitation is crucial for a safe and efficient process.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yields with 4-Bromo-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help you optimize reaction yields when using 4-Bromo-2-methylbenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in reactions involving this compound can typically be attributed to one of three main areas: reagent quality, reaction conditions, or workup procedures. The primary culprit is often the hydrolysis of the sulfonyl chloride, which is highly sensitive to moisture.[1][2] Other factors include suboptimal base or solvent selection, incorrect reaction temperature, and the formation of side products.[3]

A systematic approach to troubleshooting is recommended to identify the root cause of the low yield.

Q2: How does the purity of this compound affect the reaction, and how can I assess it?

The purity of this compound is critical for achieving high yields. The primary impurity is often the corresponding sulfonic acid, formed by hydrolysis from exposure to atmospheric moisture.[1][4] This inactive impurity can reduce the effective concentration of your reagent and lead to lower conversions.

Purity Assessment:

  • Melting Point: Pure this compound has a melting point in the range of 62-66 °C.[5] A significantly lower or broader melting point range may indicate the presence of impurities.

  • Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of the sulfonic acid impurity.

Purification: If the reagent is suspected to be impure, it can be purified by recrystallization from a non-polar organic solvent under anhydrous conditions.

Q3: I suspect moisture is causing my low yield. How can I ensure my reaction is anhydrous?

Sulfonyl chlorides readily react with water, which hydrolyzes them to the corresponding sulfonic acid, making them unreactive for the desired transformation.[1][2] Rigorously excluding moisture is one of the most critical steps to ensure a high yield.

Troubleshooting StepRecommended Action
Glassware Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere or in a desiccator before use.[6]
Solvents Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.[7]
Reagents Ensure all other reagents, such as the amine and base, are anhydrous.
Atmosphere Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[6]
Q4: What is the optimal base and solvent system for sulfonamide formation?

The choice of base and solvent is crucial for efficient sulfonamide synthesis. The base neutralizes the HCl generated during the reaction, while the solvent affects reactant solubility and reaction rate.[8][9]

Base Selection: A non-nucleophilic organic base is typically preferred to avoid competing reactions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents.

Solvent Selection: Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used.[9][10] The ideal solvent will fully dissolve the starting materials.

Optimization Table for Sulfonamide Formation

Base (equivalents)SolventTemperature (°C)Typical Yield RangeNotes
Triethylamine (1.5)Dichloromethane (DCM)0 to RTGood to ExcellentA standard and widely used condition.
Pyridine (excess)Dichloromethane (DCM)0 to RTGood to ExcellentPyridine can also act as a catalyst.
K₂CO₃ (2.0)AcetonitrileRT to 50GoodEffective for less reactive amines.[2]
Na₂CO₃ in H₂OBiphasic (e.g., DCM/H₂O)RTVariableSchotten-Baumann conditions; excess sulfonyl chloride may be needed due to hydrolysis.[9]
Q5: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The formation of side products is a common reason for low yields. In sulfonamide synthesis, the most common side products are:

  • Bis-sulfonamide: This occurs when a primary amine reacts with two molecules of the sulfonyl chloride.[2] It is more likely with highly reactive amines or if an excess of the sulfonyl chloride is used. To minimize this, add the sulfonyl chloride slowly to the amine solution.

  • Hydrolysis Product: As discussed, 4-bromo-2-methylbenzenesulfonic acid will appear as a baseline spot on the TLC plate. Ensure anhydrous conditions to prevent its formation.[1]

A logical workflow can help diagnose and resolve these issues.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate key workflows and relationships for troubleshooting reactions with this compound.

G cluster_start Initiation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed reagent Reagent Quality start->reagent Investigate conditions Reaction Conditions start->conditions Investigate workup Workup & Purification start->workup Investigate check_purity Check Reagent Purity (MP, NMR) reagent->check_purity dry_reagents Ensure Anhydrous Conditions reagent->dry_reagents conditions->dry_reagents optimize_base Optimize Base/Solvent conditions->optimize_base optimize_temp Adjust Temperature/Time conditions->optimize_temp minimize_hydrolysis Minimize Aqueous Contact During Workup workup->minimize_hydrolysis

Caption: General troubleshooting workflow for low reaction yields.

G Reagent 4-Bromo-2-methyl- benzenesulfonyl chloride Product Desired Sulfonamide Reagent->Product reacts with Side_Product_1 Bis-sulfonamide (Side Product) Reagent->Side_Product_1 Side_Product_2 Sulfonic Acid (Hydrolysis) Reagent->Side_Product_2 hydrolyzes with Amine Primary or Secondary Amine (R-NH₂) Amine->Product Amine->Side_Product_1 reacts with excess reagent Base Base (e.g., TEA, Pyridine) Base->Product facilitates Water H₂O (Moisture) Water->Side_Product_2

Caption: Key reaction pathways and potential side reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol provides a general method for the reaction of this compound with an amine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M. Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equivalents) dropwise to the stirred solution.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Procedure for Rigorous Exclusion of Moisture

This protocol outlines the steps to ensure an anhydrous reaction environment, which is crucial for preventing the hydrolysis of the sulfonyl chloride.[3]

  • Glassware Drying: All glassware (flasks, stir bars, dropping funnels, etc.) must be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent. Alternatively, flame-dry the glassware under vacuum and backfill with an inert gas.

  • Solvent Preparation: Use commercially available anhydrous solvents stored over molecular sieves. If not available, solvents should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM, sodium/benzophenone for THF) under an inert atmosphere.

  • Reaction Setup: Assemble the glassware while hot and flush the entire system with a steady stream of dry nitrogen or argon for several minutes. Maintain a positive pressure of the inert gas throughout the experiment using a bubbler or balloon.

  • Reagent Handling: Handle all reagents, especially the this compound, under the inert atmosphere. Use syringes or cannulas for liquid transfers. Solid reagents should be dried in a vacuum oven before use if necessary.

References

Technical Support Center: Reactions with 4-Bromo-2-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-Bromo-2-methylbenzenesulfonyl chloride. The following information is designed to help you identify and mitigate common side products, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when using this compound in reactions with amines?

A1: The most prevalent side product is the hydrolysis of this compound to form 4-Bromo-2-methylbenzenesulfonic acid. This occurs when the sulfonyl chloride reacts with water present in the reaction mixture.[1]

Q2: How can I prevent the hydrolysis of this compound during my reaction?

A2: To minimize hydrolysis, it is crucial to work under anhydrous (water-free) conditions. This includes using anhydrous solvents, drying all glassware thoroughly before use, and performing the reaction under an inert atmosphere such as nitrogen or argon.[1]

Q3: I am observing the formation of a di-sulfonated product in my reaction with a primary amine. What causes this and how can I avoid it?

A3: Di-sulfonylation, the formation of an N,N-bis(4-bromo-2-methylbenzenesulfonyl) derivative, can occur when using an excess of the sulfonyl chloride or with prolonged reaction times at elevated temperatures. To prevent this, it is recommended to use a stoichiometric amount or only a slight excess of this compound and to monitor the reaction's progress to avoid unnecessarily long reaction times.[1]

Q4: Can this compound react with secondary amines? Are there any specific side products to be aware of?

A4: Yes, it readily reacts with secondary amines to form the corresponding sulfonamide. A common issue is incomplete reaction, especially if the secondary amine is sterically hindered. Over-sulfonylation is not a concern with secondary amines as there is only one proton to be substituted on the nitrogen atom.

Q5: What is the best way to quench a reaction involving this compound?

A5: To quench the reaction and remove any unreacted sulfonyl chloride, you can add a small amount of water or a simple primary/secondary amine (like ammonia or diethylamine) after the main reaction is complete. This will convert the reactive sulfonyl chloride into the more easily separable sulfonic acid or a simple sulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with this compound and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low yield of the desired sulfonamide and presence of a water-soluble impurity. Hydrolysis of this compound to 4-Bromo-2-methylbenzenesulfonic acid due to the presence of moisture.- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents.- Handle the sulfonyl chloride in a glovebox or under an inert atmosphere.- Add a drying agent to the reaction if appropriate for the specific chemistry.
Formation of a higher molecular weight byproduct, insoluble in the desired product's recrystallization solvent. Di-sulfonylation of a primary amine, leading to the formation of an N,N-bis(4-bromo-2-methylbenzenesulfonyl)amine.[1]- Use a 1:1 or a slight excess (e.g., 1.05 equivalents) of the amine relative to the sulfonyl chloride.- Add the sulfonyl chloride solution slowly to the amine solution.- Maintain a low reaction temperature (e.g., 0 °C to room temperature).- Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting amine is consumed.
Reaction is slow or does not go to completion. - Steric hindrance of the amine.- Insufficient base to neutralize the HCl byproduct.- Increase the reaction temperature or prolong the reaction time, while monitoring for side product formation.- Use a stronger or less-hindered base (e.g., pyridine, triethylamine).- Ensure at least one equivalent of base is used.
Difficulty in purifying the final product. Presence of unreacted starting materials or side products.- Unreacted Amine: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during workup.- Unreacted Sulfonyl Chloride: Quench the reaction with a small amount of a volatile amine or water before workup.- 4-Bromo-2-methylbenzenesulfonic acid: Wash the organic layer with a saturated sodium bicarbonate solution.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Anhydrous base (e.g., pyridine or triethylamine, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine in the anhydrous solvent.

  • Addition of Base: Add the anhydrous base to the amine solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues encountered in reactions with this compound.

TroubleshootingWorkflow Troubleshooting this compound Reactions start Reaction Outcome Unsatisfactory check_yield Low Yield? start->check_yield check_purity Impure Product? start->check_purity hydrolysis Suspect Hydrolysis (Water-soluble impurity) check_yield->hydrolysis Yes incomplete_rxn Incomplete Reaction (Starting material present) check_yield->incomplete_rxn No disulfonylation Suspect Di-sulfonylation (High MW byproduct) check_purity->disulfonylation Yes check_purity->incomplete_rxn No solution_hydrolysis Solution: - Use anhydrous conditions - Inert atmosphere hydrolysis->solution_hydrolysis solution_disulfonylation Solution: - Control stoichiometry - Slow addition at low temp - Monitor reaction disulfonylation->solution_disulfonylation solution_incomplete_rxn Solution: - Increase temp/time - Check base - Check starting material purity incomplete_rxn->solution_incomplete_rxn end Successful Synthesis solution_hydrolysis->end solution_disulfonylation->end solution_incomplete_rxn->end

Caption: Troubleshooting workflow for reactions involving this compound.

References

Purification techniques for 4-Bromo-2-methylbenzenesulfonyl chloride products

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on the purification of 4-bromo-2-methylbenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and moisture-sensitive compound.[1] Key hazards include:

  • Corrosivity: It can cause severe burns to the skin and eyes.

  • Reactivity with Water: It reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid. This reaction can be exothermic.[2][3]

  • Incompatibility: It may react violently with strong bases and alcohols.

  • Toxicity: Inhalation can damage the respiratory tract, and decomposition may produce toxic gases like hydrogen chloride and sulfur oxides.[4]

Q2: What personal protective equipment (PPE) is required for handling this compound?

A2: All work must be conducted in a certified chemical fume hood.[2] Mandatory PPE includes:

  • Eye Protection: Tightly fitting safety goggles and a full-face shield.[2]

  • Gloves: Chemical-resistant nitrile gloves.[2]

  • Protective Clothing: A chemical-resistant lab coat.[2]

Q3: What are the common impurities found in crude this compound?

A3: Impurities largely depend on the synthetic route. When synthesized from 4-bromotoluene and chlorosulfonic acid, the most common impurities include the starting material (4-bromotoluene), the isomeric byproduct (2-bromo-5-methylbenzenesulfonyl chloride), and the hydrolysis product (4-bromo-2-methylbenzenesulfonic acid).[5] Residual acids from the synthesis, such as sulfuric acid and unreacted chlorosulfonic acid, may also be present after the initial work-up.[6]

Q4: How should this compound be stored?

A4: Due to its sensitivity to moisture, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1] Storage at 2-8°C is recommended.[1]

Troubleshooting Purification

Q1: My crude product is an oil and will not solidify, even after quenching on ice. What should I do?

A1: This is typically caused by a high concentration of impurities lowering the melting point of the mixture.

  • Trituration: Try stirring the oil with a cold, non-polar solvent like hexane. This can sometimes induce crystallization of the desired product, allowing impurities to be washed away.

  • Direct Purification: If trituration fails, the oil can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and purified directly by column chromatography.

Q2: My yield is very low after quenching the reaction mixture in water and filtering.

A2: Significant product loss during aqueous work-up is often due to hydrolysis of the sulfonyl chloride group.[7]

  • Minimize Contact Time: Work quickly and use ice-cold water for all quenching and washing steps to reduce the rate of hydrolysis. Do not leave the product in contact with water for extended periods.[7]

  • Controlled Quench: An alternative method involves the slow, controlled addition of water to the reaction mixture, which is kept cool. This method hydrolyzes the excess chlorosulfonic acid before the product is isolated, potentially improving recovery.[6]

Q3: My NMR analysis shows a significant amount of an isomeric impurity. How can I separate the isomers?

A3: Isomers can be challenging to separate due to their similar physical properties.

  • Fractional Recrystallization: This technique can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. It may require several cycles of crystallization to achieve high purity.

  • Column Chromatography: This is the most reliable method for separating isomers.[8][9] A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane, is recommended. The slightly different polarities of the isomers should allow for their separation.

Q4: The product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A4: Oiling out occurs when the compound comes out of solution above its melting point, often because the solution is too concentrated or was cooled too quickly.[10]

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the concentration. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help promote slower cooling and proper crystal formation.[10]

Data and Protocols

Summary of Product and Impurity Data

The following tables provide key data for this compound and its common impurities.

Property Value Reference
Chemical Name This compound[1]
CAS Number 139937-37-4
Molecular Formula C₇H₆BrClO₂S[1]
Molecular Weight 269.54 g/mol
Appearance White to off-white solid/crystals[11]
Melting Point 62-67 °C[1]
Purity (Typical) ≥97%

Table 1: Physical and Chemical Properties

Impurity Name Molecular Formula Potential Origin Notes
2-Bromo-5-methylbenzenesulfonyl chlorideC₇H₆BrClO₂SIsomeric byproduct of synthesisMost difficult impurity to remove.[5]
4-BromotolueneC₇H₇BrUnreacted starting materialNon-polar, easily removed by chromatography.
4-Bromo-2-methylbenzenesulfonic acidC₇H₇BrO₃SHydrolysis of the productPolar, typically removed by aqueous wash or chromatography.
Sulfuric AcidH₂SO₄Byproduct of synthesisRemoved during aqueous work-up.

Table 2: Common Impurities and Characteristics

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude products that are solid and contain minor impurities.

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like Ethyl Acetate/Hexane or Toluene/Hexane is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., Toluene) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves.

  • Induce Crystallization: While the solution is still hot, slowly add the less polar solvent (e.g., Hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[12]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent mixture or just the non-polar component) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum. Confirm purity by measuring the melting point and obtaining an NMR spectrum.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for purifying oily crude products or for separating isomeric impurities.[8]

  • Stationary Phase: Prepare a silica gel column of an appropriate size for the amount of crude material. The stationary phase should be packed using the chosen eluent system.[9]

  • Eluent System Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.4. A typical eluent might be 5-10% Ethyl Acetate in Hexane.

  • Sample Loading: Dissolve the crude product in a minimal volume of a solvent like dichloromethane. This solution can be loaded directly onto the column. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to move the solvent through the column.[8] It is often best to start with a less polar eluent (e.g., 100% Hexane) to elute non-polar impurities like residual 4-bromotoluene, then gradually increase the polarity (e.g., moving to 5% Ethyl Acetate/Hexane) to elute the product and its isomer.

  • Fraction Collection: Collect the eluent in small, sequential fractions.[8]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[13]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Troubleshooting Workflow

Purification_Workflow cluster_isomers Isomeric Impurity Check start Assess Crude Product (NMR, TLC, Physical State) is_solid Is it a solid? start->is_solid is_pure Is it >95% pure by NMR/TLC? is_solid->is_pure Yes triturate Attempt Trituration with Hexane is_solid->triturate No (Oily) recrystallize Purify by Recrystallization is_pure->recrystallize No (Minor Impurities) final_product Pure Product (Confirm by MP, NMR) is_pure->final_product Yes recrystallize->final_product isomer_check Isomeric impurity present? recrystallize->isomer_check chromatography Purify by Column Chromatography chromatography->final_product success Did it solidify? triturate->success success->is_pure Yes success->chromatography No isomer_check->chromatography Yes isomer_check->final_product No

Caption: Troubleshooting workflow for purification of this compound.

References

Overcoming solubility issues with 4-Bromo-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methylbenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is generally soluble in aprotic organic solvents.[1] Its solubility is dictated by the principle of "like dissolves like," meaning it dissolves best in solvents with similar polarity. It is typically soluble in chlorinated solvents like dichloromethane and chloroform.[1] Due to its reactivity with protic solvents, it is sparingly soluble in and reactive with water and alcohols, leading to hydrolysis.

Q2: My this compound won't dissolve in my reaction solvent. What can I do?

A2: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent. Good starting points include dichloromethane, chloroform, tetrahydrofuran (THF), or acetonitrile. For less polar applications, toluene may be suitable. Avoid highly non-polar solvents like hexanes or heptanes where solubility will be limited.

  • Gentle Heating: Gently warming the mixture can help increase the rate of dissolution. However, be cautious as excessive heat can promote decomposition.

  • Sonication: Using an ultrasonic bath can aid in dissolving the solid material without excessive heating.

  • Co-solvent System: In some cases, a co-solvent system can be effective. For example, adding a small amount of a more polar aprotic solvent like THF or ethyl acetate to a less polar solvent like toluene might improve solubility.

Q3: I observe a precipitate forming over time in my stock solution. What is happening?

A3: this compound is sensitive to moisture.[2] The formation of a precipitate, which is often the corresponding 4-bromo-2-methylbenzenesulfonic acid, is a common indicator of hydrolysis. To prevent this, it is crucial to use anhydrous solvents and store the stock solution under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Q4: Can I use protic solvents like ethanol or methanol for my reaction?

A4: It is generally not recommended to use protic solvents with sulfonyl chlorides. These solvents can react with the sulfonyl chloride group, leading to the formation of sulfonate esters and sulfonic acid, which will reduce the yield of your desired product. If your experimental design necessitates a protic solvent, the reaction should be performed at low temperatures and as quickly as possible to minimize these side reactions.

Q5: How can I purify this compound if it appears impure?

A5: For solid sulfonyl chlorides, recrystallization is an effective purification method. A non-polar, anhydrous solvent or solvent mixture should be used.[3] A good starting point for recrystallization would be a solvent system like a mixture of a more soluble solvent (e.g., dichloromethane or ethyl acetate) and a less soluble one (e.g., hexanes or heptanes). The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Troubleshooting Guides

Issue 1: Poor Solubility in Reaction Solvent
  • Symptom: The solid this compound does not fully dissolve in the chosen solvent at the desired concentration.

  • Possible Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Solvent Select a more suitable solvent based on the qualitative solubility data. Chlorinated solvents (DCM, chloroform) or aprotic polar solvents (THF, acetonitrile, ethyl acetate) are generally good choices.
Low Temperature Gently warm the mixture while stirring. Avoid excessive heat to prevent decomposition.
High Concentration The desired concentration may exceed the solubility limit. Try preparing a more dilute solution or perform the reaction as a slurry if the solid is sufficiently reactive.
Poor Quality Reagent Impurities in the this compound may be insoluble. Consider purifying the reagent by recrystallization.
Issue 2: Reaction Failure or Low Yield
  • Symptom: The reaction with this compound does not proceed to completion or gives a low yield of the desired product.

  • Possible Causes & Solutions:

Potential CauseRecommended Solution
Hydrolysis of Sulfonyl Chloride Ensure strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (nitrogen or argon).
Incomplete Dissolution If the sulfonyl chloride is not fully dissolved, the reaction rate may be slow. Address the solubility issue using the steps outlined in "Issue 1".
Base Incompatibility When reacting with amines, a non-nucleophilic base (e.g., pyridine, triethylamine) is often required to neutralize the HCl byproduct. Ensure the base is compatible with your reaction conditions.
Low Reaction Temperature Some reactions may require heating to proceed at a reasonable rate. Cautiously increase the temperature while monitoring for side product formation.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 139937-37-4[2]
Molecular Formula C₇H₆BrClO₂S[2]
Molecular Weight 269.54 g/mol [2]
Appearance White to off-white crystalline solid[4]
Melting Point 62-66 °C
Moisture Sensitivity Yes[2]
Qualitative Solubility of this compound
SolventPolarityExpected Solubility
Dichloromethane (DCM) Polar AproticSoluble
Chloroform Polar AproticSoluble
Tetrahydrofuran (THF) Polar AproticSoluble
Acetonitrile Polar AproticSoluble
Ethyl Acetate Polar AproticSoluble to Moderately Soluble
Toluene Non-polarModerately to Sparingly Soluble
Hexanes/Heptane Non-polarSparingly Soluble to Insoluble
Water Polar ProticInsoluble (reacts)
Ethanol/Methanol Polar ProticSparingly Soluble (reacts)

Note: This table is based on the expected solubility of similar substituted benzenesulfonyl chlorides and should be confirmed experimentally.

Experimental Protocols

Key Experiment: Synthesis of a Sulfonamide Derivative

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Anhydrous triethylamine or pyridine

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification amine Amine (1.0 eq) dissolve_amine Dissolve Amine & Base amine->dissolve_amine base Base (1.2 eq) base->dissolve_amine solvent1 Anhydrous DCM solvent1->dissolve_amine add_reagent Add Sulfonyl Chloride Solution at 0 °C dissolve_amine->add_reagent sulfonyl_chloride 4-Bromo-2-methyl- benzenesulfonyl chloride (1.05 eq) dissolve_sulfonyl Dissolve Sulfonyl Chloride sulfonyl_chloride->dissolve_sulfonyl solvent2 Anhydrous DCM solvent2->dissolve_sulfonyl dissolve_sulfonyl->add_reagent stir Stir at RT (4-16h) add_reagent->stir quench Quench with Water stir->quench extract Extract & Wash quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for sulfonamide synthesis.

troubleshooting_logic start Solubility Issue with This compound check_solvent Is the solvent anhydrous and aprotic? start->check_solvent change_solvent Switch to DCM, THF, or Acetonitrile check_solvent->change_solvent No heat Apply gentle heat or sonication check_solvent->heat Yes change_solvent->check_solvent check_conc Is the concentration too high? heat->check_conc Still insoluble success Solubility Achieved heat->success Dissolved dilute Reduce concentration check_conc->dilute Yes purify Consider reagent purification check_conc->purify No dilute->heat purify->success

Caption: Troubleshooting logic for solubility issues.

References

Stability and storage conditions for 4-Bromo-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using 4-Bromo-2-methylbenzenesulfonyl chloride in their experiments. It provides essential information on stability, storage, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound is a moisture-sensitive solid and requires storage in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] To prevent degradation, it is recommended to store it under an inert atmosphere, such as nitrogen or argon.[1][2] For long-term stability, storage at refrigerated temperatures (2-8°C) is advised.

Q2: What is the shelf life of this compound?

A2: When stored under the recommended conditions, this compound is stable for an extended period. However, its sensitivity to moisture means that improper handling or storage can lead to degradation. It is crucial to minimize exposure to the atmosphere and tightly reseal the container after each use.

Q3: What are the signs of decomposition of this compound?

A3: Decomposition of this compound, primarily through hydrolysis, results in the formation of 4-bromo-2-methylbenzenesulfonic acid. Visually, this may not be apparent. The most reliable indicator of decomposition is a decrease in the yield or purity of your desired product in a reaction. Spectroscopic analysis (e.g., NMR) of the starting material can also reveal the presence of the sulfonic acid impurity.[3]

Q4: With which substances is this compound incompatible?

A4: This compound is incompatible with strong oxidizing agents, strong acids, strong bases, water, and amines.[1][2] Contact with water can lead to the liberation of toxic gas.[2]

Q5: What are the primary hazards associated with handling this compound?

A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Stability and Storage Data

ParameterRecommended ConditionNotes
Storage Temperature Ambient or 2-8°CRefrigeration is recommended for long-term storage.
Atmosphere Inert gas (e.g., Nitrogen, Argon)Essential to prevent hydrolysis.[1][2]
Container Tightly sealed, opaqueProtect from moisture and light.
Incompatibilities Water, strong bases, strong acids, strong oxidizing agents, aminesStore away from these substances.[1][2]

Troubleshooting Guide for Synthesis Reactions

This guide addresses common problems encountered during sulfonylation reactions using this compound.

Problem 1: Low or No Yield of the Desired Sulfonamide Product

  • Potential Cause 1: Decomposed Starting Material. The primary cause of low yield is often the hydrolysis of the this compound to its corresponding sulfonic acid due to improper storage or handling.[1][5]

    • Solution:

      • Ensure the reagent was stored under anhydrous conditions.

      • If possible, use a freshly opened bottle or a reagent that has been properly stored in a desiccator or under an inert atmosphere.

      • Consider purifying the sulfonyl chloride if significant degradation is suspected.

  • Potential Cause 2: Presence of Moisture in the Reaction. Trace amounts of water in the solvent or on the glassware can hydrolyze the sulfonyl chloride.[1]

    • Solution:

      • Use anhydrous solvents.

      • Thoroughly dry all glassware in an oven before use.

      • Conduct the reaction under an inert atmosphere (nitrogen or argon).[1]

  • Potential Cause 3: Inappropriate Reaction Temperature.

    • Solution: Some reactions may require initial cooling to control exothermic processes, followed by heating to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.[5]

Problem 2: Formation of Multiple Products

  • Potential Cause 1: Bis-sulfonylation of Primary Amines. Primary amines can react twice with the sulfonyl chloride, leading to the formation of a bis-sulfonated byproduct.[6]

    • Solution:

      • Use a 1:1 stoichiometry of the amine and the sulfonyl chloride.

      • Add the sulfonyl chloride solution slowly to the amine solution, preferably at a low temperature (e.g., 0°C), to control the reaction rate.[1]

  • Potential Cause 2: Side Reactions with the Solvent or Base.

    • Solution: Ensure the solvent and base used are inert to the reaction conditions. For example, protic solvents can react with the sulfonyl chloride.[5] Pyridine, often used as a base, can also act as a nucleophile.

Problem 3: Difficult Product Purification

  • Potential Cause 1: Presence of 4-Bromo-2-methylbenzenesulfonic Acid. The hydrolyzed starting material is a highly polar impurity that can complicate purification.

    • Solution: During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate, to deprotonate the sulfonic acid and extract it into the aqueous phase.[6]

  • Potential Cause 2: Unreacted Amine.

    • Solution: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the excess amine and remove it in the aqueous layer.[6]

Experimental Workflow Troubleshooting

Below is a graphical representation of a troubleshooting workflow for common issues in reactions involving this compound.

TroubleshootingWorkflow start Reaction Start check_yield Low or No Yield? start->check_yield check_purity Multiple Products on TLC/LC-MS? check_yield->check_purity No hydrolysis Suspect Sulfonyl Chloride Hydrolysis check_yield->hydrolysis Yes bis_sulfonylation Suspect Bis-Sulfonylation (with primary amines) check_purity->bis_sulfonylation Yes side_reaction Suspect Side Reaction with Solvent/Base check_purity->side_reaction If not bis-sulfonylation purification_issue Difficulty in Purification? check_purity->purification_issue No wet_conditions Wet Reaction Conditions? hydrolysis->wet_conditions use_anhydrous Action: Use Anhydrous Solvents & Dry Glassware. Run under Inert Atmosphere. wet_conditions->use_anhydrous Yes check_reagent Action: Check Purity of Starting Material. Use Fresh Reagent. wet_conditions->check_reagent No use_anhydrous->start Retry check_reagent->start Retry adjust_stoichiometry Action: Adjust Stoichiometry (1:1). Slowly add Sulfonyl Chloride at Low Temperature. bis_sulfonylation->adjust_stoichiometry adjust_stoichiometry->start Retry change_conditions Action: Choose Inert Solvent and Non-Nucleophilic Base. side_reaction->change_conditions change_conditions->start Retry acid_impurity Suspect Sulfonic Acid Impurity purification_issue->acid_impurity Yes amine_impurity Suspect Unreacted Amine purification_issue->amine_impurity If amine present success Successful Reaction purification_issue->success No base_wash Action: Wash Organic Layer with aq. NaHCO3. acid_impurity->base_wash base_wash->success acid_wash Action: Wash Organic Layer with dil. aq. HCl. amine_impurity->acid_wash acid_wash->success

References

Technical Support Center: Optimizing Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sulfonylation reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of sulfonamides and sulfonate esters. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions, specifically focusing on temperature and time.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature influence the outcome of a sulfonylation reaction?

A1: Reaction temperature is a critical parameter in sulfonylation as it directly affects both the reaction rate and, in some cases, the regioselectivity of the product. Generally, higher temperatures increase the reaction rate. However, elevated temperatures can also promote side reactions such as di-sulfonylation or decomposition of starting materials. In cases where multiple isomers can be formed, temperature can determine whether the kinetic or thermodynamic product is favored.[1]

Q2: What is the difference between kinetic and thermodynamic control in sulfonylation, and how does temperature play a role?

A2: Kinetic control occurs at lower temperatures where the reaction is essentially irreversible. The major product formed is the one that forms the fastest, meaning it has the lowest activation energy. Thermodynamic control is achieved at higher temperatures where the reaction becomes reversible. This allows for an equilibrium to be established, favoring the most stable product.

A classic example is the sulfonation of naphthalene. At 80°C, the kinetically favored naphthalene-1-sulfonic acid is the primary product. At a higher temperature of 160°C, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. The higher temperature provides enough energy to overcome the reverse activation barrier, allowing the initially formed 1-isomer to revert to naphthalene and then form the more stable 2-isomer.

Q3: My sulfonylation reaction is slow. Should I increase the temperature or prolong the reaction time?

A3: Both options can potentially drive the reaction to completion, but the best approach depends on the stability of your reactants and products. A modest increase in temperature is often the first step, as it can significantly accelerate the reaction. However, be cautious as higher temperatures can lead to side reactions. If your materials are thermally sensitive, extending the reaction time at a lower temperature is a safer alternative. It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and avoid the formation of degradation products.

Q4: Can the rate of addition of the sulfonylating agent affect the reaction outcome?

A4: Yes, particularly when dealing with substrates that can undergo multiple sulfonylations, such as primary amines. A slow, dropwise addition of the sulfonyl chloride, especially at low temperatures (e.g., 0 °C), helps to maintain a low concentration of the electrophile in the reaction mixture.[1] This minimizes the chance of the initially formed monosulfonated product reacting again to form a di-sulfonated byproduct.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during sulfonylation reactions and provides step-by-step guidance to resolve them.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Low Reactivity of Substrate For sterically hindered or electron-poor amines/alcohols, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF to improve solubility and reaction rate.
Degraded Sulfonyl Chloride Sulfonyl chlorides are sensitive to moisture. Use a fresh bottle or purify the reagent before use. Ensure all glassware and solvents are anhydrous.
Inadequate Base The base is crucial for neutralizing the HCl byproduct. If the base is too weak or used in insufficient quantity, the reaction will not proceed. Consider using a stronger base or increasing the stoichiometry. For primary amines, pyridine or triethylamine are commonly used.
Reaction Not at Optimal Temperature If the reaction is sluggish at room temperature, gently heat the mixture and monitor by TLC. Conversely, if decomposition is observed, run the reaction at a lower temperature (e.g., 0 °C).

Issue 2: Formation of Di-sulfonated Byproduct with Primary Amines

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry An excess of sulfonyl chloride will favor di-sulfonylation. Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride, or a slight excess of the amine (1.05-1.1 equivalents).[1]
High Reaction Temperature Elevated temperatures can provide the necessary activation energy for the second sulfonylation. Perform the reaction at a lower temperature, such as 0 °C, especially during the addition of the sulfonyl chloride.[1]
Rapid Addition of Sulfonyl Chloride Adding the sulfonyl chloride too quickly leads to localized high concentrations. Add the sulfonyl chloride solution dropwise over a period of 15-30 minutes.[1]
Prolonged Reaction Time Allowing the reaction to stir for too long after the starting amine is consumed can lead to the formation of the di-sulfonated product. Monitor the reaction progress closely and work it up once the starting material is consumed.

Issue 3: Formation of Sulfonic Acid Byproduct

Potential Cause Troubleshooting Steps
Presence of Water Sulfonyl chlorides readily hydrolyze in the presence of water to form the corresponding sulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents.

Below is a troubleshooting workflow for dealing with the common issue of di-sulfonylation in the reaction of primary amines.

troubleshooting_workflow Troubleshooting Di-sulfonylation start Di-sulfonylation Observed check_stoichiometry Adjust Stoichiometry (Amine:Sulfonyl Chloride ~1.1:1) start->check_stoichiometry lower_temp Lower Reaction Temperature (e.g., 0°C) check_stoichiometry->lower_temp slow_addition Slow Dropwise Addition (15-30 min) lower_temp->slow_addition monitor_time Monitor Reaction Time Closely (Stop when SM is consumed) slow_addition->monitor_time problem_solved Problem Resolved? monitor_time->problem_solved problem_solved->check_stoichiometry No, Re-evaluate end Successful Mono-sulfonylation problem_solved->end Yes experimental_workflow Sulfonylation of a Primary Amine Workflow start Start dissolve_amine Dissolve Amine and Base in Anhydrous Solvent start->dissolve_amine cool_mixture Cool to 0°C dissolve_amine->cool_mixture add_sulfonyl_chloride Dropwise Addition of Sulfonyl Chloride Solution cool_mixture->add_sulfonyl_chloride react Stir at Room Temperature (2-16h) add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor workup Aqueous Workup and Extraction monitor->workup purify Dry, Concentrate, and Purify workup->purify end End purify->end kinetic_vs_thermodynamic Kinetic vs. Thermodynamic Control in Naphthalene Sulfonylation start Sulfonylation of Naphthalene temp_decision Select Reaction Temperature start->temp_decision low_temp Low Temperature (e.g., 80°C) temp_decision->low_temp Low high_temp High Temperature (e.g., 160°C) temp_decision->high_temp High kinetic_product Kinetic Product Favored (Naphthalene-1-sulfonic acid) low_temp->kinetic_product thermodynamic_product Thermodynamic Product Favored (Naphthalene-2-sulfonic acid) high_temp->thermodynamic_product

References

Troubleshooting guide for failed reactions with 4-Bromo-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methylbenzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not proceeding or is showing a very low yield. What are the potential causes and solutions?

Several factors can contribute to a failed or low-yielding reaction. Here's a breakdown of common causes and their respective solutions:

  • Moisture Contamination: this compound is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[1][2]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[1]

  • Low Quality of Starting Material: The purity of this compound can significantly impact the reaction outcome. Impurities may inhibit the reaction or lead to unwanted side products.

    • Solution: Use a high-purity grade of the sulfonyl chloride. If the purity is questionable, consider purifying it by recrystallization, though care must be taken to avoid hydrolysis.

  • Inadequate Base: The choice and amount of base are crucial for scavenging the HCl generated during the reaction and for activating the nucleophile.

    • Solution: Use a non-nucleophilic, anhydrous base such as pyridine or triethylamine.[3][4] Ensure at least a stoichiometric equivalent of the base is used, and in some cases, a slight excess (1.1-1.2 equivalents) may be beneficial. For less reactive nucleophiles, a stronger base might be required.

  • Low Reaction Temperature: The reaction kinetics may be too slow at lower temperatures.

    • Solution: While some reactions proceed well at room temperature, gentle heating might be necessary.[2] Monitor the reaction by TLC to determine the optimal temperature. Avoid excessive heat, which could lead to decomposition or side reactions.

Q2: I am observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I prevent it?

The most common water-soluble byproduct is 4-bromo-2-methylbenzenesulfonic acid, which results from the hydrolysis of the starting sulfonyl chloride.

  • Cause: Presence of water in the reaction mixture.

  • Prevention: As detailed in Q1, the rigorous exclusion of moisture is paramount. Use anhydrous solvents, dry glassware, and an inert atmosphere.[1]

Q3: My purified product contains impurities that are difficult to remove. What are the likely side reactions and how can I minimize them?

Besides hydrolysis, other side reactions can occur:

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can react with the sulfonyl chloride to form sulfonate esters.

    • Solution: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).

  • Formation of Dimethylsulfonamide (if DMF is used): If dimethylformamide (DMF) is used as a solvent or catalyst, it can be a source of dimethylamine, leading to the formation of N,N-dimethyl-4-bromo-2-methylbenzenesulfonamide as a byproduct.[5]

    • Solution: Avoid using DMF if this side product is observed. If DMF is necessary, using a minimal catalytic amount may reduce the formation of the side product.[5]

  • Over-reaction with the Nucleophile: If the nucleophile has multiple reactive sites, or if the product of the initial reaction is still nucleophilic, further reaction can occur.

    • Solution: Control the stoichiometry of the reactants carefully. Adding the sulfonyl chloride slowly to the solution of the nucleophile can help to minimize over-reaction. Running the reaction at a lower temperature can also improve selectivity.[6]

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting failed reactions with this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Failed Reactions start Reaction Failed (Low/No Yield) check_moisture Check for Moisture Contamination (Hydrolysis of Sulfonyl Chloride) start->check_moisture check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Temperature, Solvent, Base) start->check_conditions analyze_side_products Analyze Side Products (TLC, LC-MS, NMR) start->analyze_side_products solution_moisture Implement Strict Anhydrous Techniques: - Dry Glassware & Solvents - Inert Atmosphere (N2/Ar) check_moisture->solution_moisture solution_reagents Use High-Purity Reagents Adjust Stoichiometry check_reagents->solution_reagents solution_conditions Optimize Conditions: - Screen Solvents & Bases - Adjust Temperature check_conditions->solution_conditions solution_side_products Modify Protocol to Minimize Side Reactions: - Change Solvent - Control Addition Rate analyze_side_products->solution_side_products success Successful Reaction solution_moisture->success solution_reagents->success solution_conditions->success solution_side_products->success

Caption: A logical workflow for diagnosing and solving common issues in reactions involving this compound.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol describes a general method for the synthesis of a sulfonamide from an amine and this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine or triethylamine to the stirred solution at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. An ice bath can be used to control any exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Gentle heating may be applied if the reaction is sluggish.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

ExperimentalWorkflow Experimental Workflow for Sulfonamide Synthesis setup 1. Reaction Setup (Amine + Anhydrous DCM under N2/Ar) add_base 2. Add Base (Pyridine or Et3N) setup->add_base add_sulfonyl_chloride 3. Add Sulfonyl Chloride (Slowly, in DCM) add_base->add_sulfonyl_chloride react 4. Reaction (Stir at RT, Monitor by TLC) add_sulfonyl_chloride->react workup 5. Aqueous Work-up (Wash with HCl, NaHCO3, Brine) react->workup purify 6. Purification (Dry, Concentrate, Column/Recrystallize) workup->purify product Final Product purify->product

Caption: A step-by-step workflow for the synthesis of sulfonamides using this compound.

Quantitative Data Summary

EntryBase (eq)SolventTemperature (°C)Time (h)Illustrative Yield (%)
1Pyridine (1.2)DCM25385
2Triethylamine (1.2)DCM25382
3Pyridine (1.2)THF25478
4Pyridine (1.2)DCM0 to 25588
5NoneDCM2512< 10
6Pyridine (1.2)DCM (not anhydrous)25320-30

Note: The yields presented in this table are for illustrative purposes only and will vary depending on the specific amine and reaction scale. The data highlights the importance of the base and anhydrous conditions.

References

Preventing hydrolysis of 4-Bromo-2-methylbenzenesulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-2-methylbenzenesulfonyl Chloride

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on handling this compound and preventing its hydrolysis during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it reactive? A1: this compound is an aromatic sulfonyl chloride. The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack. Water is a nucleophile that readily attacks this sulfur atom, leading to a hydrolysis reaction.[1][2]

Q2: What is hydrolysis in the context of this compound? A2: Hydrolysis is a chemical reaction where this compound reacts with water (H₂O). This reaction cleaves the sulfur-chlorine bond, replacing the chloride with a hydroxyl (-OH) group. The final products are 4-Bromo-2-methylbenzenesulfonic acid and hydrogen chloride (HCl) gas.[1][3][4] This side reaction consumes your starting material and can complicate purification.

Q3: What are the primary sources of water contamination in a typical reaction setup? A3: Water contamination can originate from several sources:

  • Atmospheric Moisture: Exposure to ambient air, especially on humid days.[1][5]

  • Solvents: Using solvents that have not been properly dried (anhydrous).[3][5]

  • Glassware: Residual moisture on the surface of flasks, condensers, and other equipment.[1][5]

  • Reagents: Other reagents in the reaction mixture may contain trace amounts of water.

  • Aqueous Work-up: Introducing water intentionally during the product isolation phase.[3]

Q4: How can I detect if my this compound has hydrolyzed? A4: Signs of hydrolysis or decomposition include a lower than expected yield of your desired product, the appearance of unexpected spots on a TLC plate, or new peaks in NMR or LC-MS analyses corresponding to 4-Bromo-2-methylbenzenesulfonic acid.[3][4] Upon opening, the solid reagent may also fume, which is a sign of reaction with atmospheric moisture.[5]

Q5: Why is temperature control important during reactions and work-up? A5: Like most chemical reactions, the rate of hydrolysis increases with temperature. Running the reaction at a lower temperature (e.g., 0 °C) can significantly slow the rate of this unwanted side reaction.[3] If an aqueous work-up is unavoidable, it should be performed quickly and at a low temperature to minimize the product's contact time with water.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Yield of Desired Product Premature hydrolysis of this compound.Ensure all glassware is rigorously dried (oven or flame-dried). Use commercially available anhydrous solvents or dry them using standard procedures. Conduct the entire reaction under a strict inert atmosphere (Nitrogen or Argon).[3][5]
Formation of a Major Byproduct Identified as 4-Bromo-2-methylbenzenesulfonic Acid Reaction with trace amounts of water from the atmosphere, glassware, or solvents.Flame-dry or oven-dry all glassware immediately before use.[5] Purge the reaction vessel thoroughly with an inert gas before adding any reagents. Use a syringe or cannula for transferring anhydrous solvents and the sulfonyl chloride.[5]
Inconsistent Results Between Batches Variable amounts of water contamination in different experimental runs.Standardize the procedure for drying solvents and setting up the reaction under an inert atmosphere. Use a consistent source and grade of anhydrous solvents for all experiments.[5]
Solid Reagent Appears Fumed or Cloudy Upon Opening The reagent has been exposed to atmospheric moisture during storage or handling.Handle the reagent in a glove box or under a positive pressure of inert gas.[5] For storage, ensure the container is tightly sealed, and consider flushing with argon or nitrogen before closing. Store in a cool, dry place.[1]

Data Presentation

Table 1: Hydrolysis Rate of 4-Methylbenzenesulfonyl Chloride in Water at 25 °C

pHHalf-life (t½) in minutes
4.02.2[6]
7.02.2[6]
9.02.6[6]
Data indicates that hydrolysis is rapid across a wide pH range.

Experimental Protocols

Protocol: General Setup for a Moisture-Sensitive Reaction

This protocol outlines the key steps to set up a reaction that minimizes the risk of hydrolyzing this compound.

1. Glassware Preparation:

  • Clean and assemble all necessary glassware (e.g., round-bottom flask, stir bar, condenser, addition funnel).
  • Place the glassware in an oven at >120 °C for at least 4 hours (or overnight) to remove all surface moisture.
  • Alternatively, flame-dry the assembled glassware under vacuum. Assemble the hot glassware and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).[5]
  • Allow the glassware to cool to room temperature while maintaining the inert atmosphere.[7]

2. Reagent and Solvent Preparation:

  • Use commercially available anhydrous solvents. If not available, dry the required solvent using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
  • Ensure all other reagents are anhydrous. If necessary, dry them using established methods.

3. Reaction Setup and Execution:

  • Under a positive flow of inert gas, add the substrate and anhydrous solvent to the reaction flask using a syringe or cannula.
  • Begin stirring and cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
  • Weigh the this compound in a dry, inert-atmosphere environment (like a glove box) or quickly in a tared vial. Dissolve it in a small amount of anhydrous solvent for transfer via syringe, or add it as a solid under a strong positive flow of inert gas.
  • Add the sulfonyl chloride solution (or solid) to the reaction mixture dropwise or in small portions to maintain temperature control.
  • Maintain the inert atmosphere and desired temperature for the duration of the reaction.

4. Monitoring and Work-up:

  • Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS).[3]
  • Once complete, perform the quenching and work-up steps. If an aqueous work-up is required, perform it as quickly as possible at low temperatures to minimize hydrolysis of any unreacted starting material or sensitive products.[3]

Mandatory Visualization

Hydrolysis_Prevention Workflow for Preventing Hydrolysis of this compound cluster_reactants Reactants cluster_prevention Preventative Measures cluster_reaction Reaction Pathway cluster_products Products A 4-Bromo-2-methyl- benzenesulfonyl chloride C Nucleophilic Attack A->C Desired Reaction (with other nucleophiles) B H₂O (Water) B->C Unwanted Hydrolysis P1 Inert Atmosphere (N₂ or Ar) P1->B Blocks Atmospheric Moisture P2 Anhydrous Solvents P2->B Removes Trace Water P3 Dry Glassware P3->B Eliminates Surface Water D 4-Bromo-2-methyl- benzenesulfonic Acid (Hydrolysis Product) C->D E HCl C->E

Caption: Logical workflow illustrating the hydrolysis pathway and key preventative measures.

References

Effect of base choice on 4-Bromo-2-methylbenzenesulfonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2-methylbenzenesulfonyl chloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions involving this compound?

A1: In sulfonylation reactions, particularly with amine nucleophiles, a base is crucial for neutralizing the hydrochloric acid (HCl) generated as a byproduct.[1] This prevents the protonation of the amine reactant, which would form an ammonium salt and render it non-nucleophilic, thereby stopping the desired reaction.[1][2] In some protocols, an excess of the amine reactant itself can serve as the base.[1]

Q2: What are the most common bases used for sulfonylation reactions?

A2: A variety of amine-based organic bases are commonly used. These can be broadly categorized by their strength and steric hindrance:

  • Strong, Non-hindered Bases: Triethylamine (TEA) is a common choice due to its strong basicity and low cost.

  • Weaker, Hindered Bases: Pyridine is often used as both a base and a solvent. Its lower basicity can be advantageous in preventing side reactions.[3]

  • Sterically Hindered, Non-nucleophilic Bases: N,N-diisopropylethylamine (DIPEA), also known as Hünig's base, is particularly useful when dealing with sensitive substrates where the nucleophilicity of other amine bases could be problematic.[3]

Q3: How does the choice of base affect the reaction outcome?

A3: The choice of base is critical and directly impacts reaction selectivity, yield, and purity. A strong, non-hindered base like triethylamine can deprotonate the newly formed mono-sulfonamide, which can then act as a nucleophile and react with another molecule of the sulfonyl chloride, leading to an undesired di-sulfonated byproduct.[3][4] Weaker or more sterically hindered bases like pyridine or DIPEA are less likely to cause this deprotonation, thus favoring the formation of the desired mono-sulfonated product.[3][4]

Q4: What are the main side reactions to be aware of?

A4: The two most common side reactions are:

  • Di-sulfonylation: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride. This is more prevalent in the presence of a strong base that can deprotonate the intermediate sulfonamide.[1][4]

  • Hydrolysis: this compound is sensitive to moisture.[3] Any water present in the reaction can cause the sulfonyl chloride to hydrolyze to the corresponding 4-bromo-2-methylbenzenesulfonic acid, which reduces the yield of the desired product.[1]

Troubleshooting Guide

Problem: My reaction yield is low.

This is a common issue that can often be traced back to reaction conditions or reagent quality.

  • Potential Cause 1: Hydrolysis of the Sulfonyl Chloride.

    • Solution: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and handle the this compound under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

  • Potential Cause 2: Insufficient Base.

    • Solution: An inadequate amount of base will allow the generated HCl to protonate the amine nucleophile, halting the reaction.[3] Ensure you are using at least one equivalent of base for each equivalent of HCl produced. A slight excess (e.g., 1.2-1.5 equivalents) is often recommended.[1]

  • Potential Cause 3: Reaction Temperature is Too Low.

    • Solution: While low temperatures are often used to control selectivity, if the reaction is not proceeding, the temperature may be too low for the specific nucleophile and base combination. After the slow addition of the sulfonyl chloride at 0 °C, allow the reaction to warm slowly to room temperature and monitor its progress by TLC or LC-MS.[1]

G cluster_0 Troubleshooting: Low Product Yield start Low Yield Observed q1 Are all reagents and solvents anhydrous? start->q1 sol1 Dry glassware thoroughly. Use anhydrous solvents. Handle reagents under inert atmosphere. q1->sol1 No q2 Is the amount of base sufficient? q1->q2 Yes sol1->q2 sol2 Use 1.2-1.5 equivalents of base. Ensure base is not degraded. q2->sol2 No q3 Is the reaction temperature optimal? q2->q3 Yes sol2->q3 sol3 Allow reaction to warm to RT after addition. Monitor progress via TLC/LC-MS. q3->sol3 No end Yield Improved q3->end Yes sol3->end G compound 4-Bromo-2-methyl- benzenesulfonyl chloride mono_sulfonamide Desired Product (Mono-sulfonamide) compound->mono_sulfonamide di_sulfonamide Side Product (Di-sulfonamide) compound->di_sulfonamide sulfonic_acid Side Product (Sulfonic Acid) compound->sulfonic_acid amine Primary Amine (R-NH2) amine->mono_sulfonamide base Base base->mono_sulfonamide Neutralizes HCl mono_sulfonamide->di_sulfonamide Deprotonation by strong base water H2O (Moisture) water->sulfonic_acid

References

Work-up procedures for reactions involving 4-Bromo-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for reactions involving 4-Bromo-2-methylbenzenesulfonyl chloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

IssueProbable CauseSolution
Low or No Product Yield Hydrolysis of this compound: This reagent is sensitive to moisture and can hydrolyze to 4-bromo-2-methylbenzenesulfonic acid, especially under aqueous or non-anhydrous conditions.[1][2]- Ensure all glassware is thoroughly dried (flame-dried or oven-dried).- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Water-Soluble Byproduct Hydrolysis of the Sulfonyl Chloride: The presence of 4-bromo-2-methylbenzenesulfonic acid as a byproduct is a strong indicator of hydrolysis of the starting material due to reaction with water.[1][3]- During work-up, wash the organic layer with water or brine to remove the water-soluble sulfonic acid.- To avoid this, strictly maintain anhydrous conditions throughout the reaction setup and execution.
Persistent Emulsion During Aqueous Work-up Presence of Fine Particulates or Surfactant-like Intermediates: Emulsions can form at the organic-aqueous interface, making phase separation difficult.- Allow the separatory funnel to stand undisturbed for a longer period.- Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of Celite®.- If the product is stable, a small amount of a different organic solvent can be added to alter the polarity and break the emulsion.
Product is Contaminated with Starting Amine/Alcohol Incomplete Reaction or Inefficient Extraction: The starting nucleophile (amine or alcohol) may not have fully reacted or may not be effectively removed by simple water washes.- For amine starting materials, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate the amine, making it water-soluble.[4]- For alcohol starting materials, consider washing with a dilute basic solution if the alcohol has an acidic proton, or use column chromatography for purification.
Product is an Oil Instead of a Solid Presence of Impurities: Residual solvent or byproducts can prevent the crystallization of the desired product.- Ensure all solvent has been removed under reduced pressure.- Attempt to purify the crude product by flash column chromatography.- Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction between this compound and an amine?

A1: A typical work-up involves quenching the reaction, followed by a series of aqueous washes to remove byproducts and unreacted starting materials. A general procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • If a non-nucleophilic base like pyridine or triethylamine was used, it can be removed by washing the reaction mixture with a dilute acid solution (e.g., 1 M HCl).[4]

  • Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any acidic byproducts), and finally with brine.[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Q2: My desired sulfonamide product seems to be partially soluble in the aqueous layer during work-up. How can I improve my yield?

A2: The polarity of sulfonamides can vary. If you suspect product loss to the aqueous layer, you can perform back-extractions of the combined aqueous layers with a fresh portion of your organic solvent. Additionally, saturating the aqueous layer with sodium chloride (salting out) before extraction can decrease the solubility of your organic product in the aqueous phase and improve its partitioning into the organic layer.

Q3: How can I purify the crude product obtained after the work-up?

A3: The crude product can typically be purified by recrystallization or flash column chromatography.

  • Recrystallization: This is a suitable method if the crude product is a solid and has relatively high purity. Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexanes.[4]

  • Flash Column Chromatography: This technique is effective for purifying oils or solids with multiple impurities. A common eluent system is a gradient of ethyl acetate in hexanes.[5][6]

Q4: What are the main safety precautions to consider when working with this compound?

A4: this compound is a corrosive and moisture-sensitive solid.[7][8] It can cause severe skin burns and eye damage.[7][9] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10] Due to its moisture sensitivity, it should be stored under an inert atmosphere.[9]

Quantitative Data Summary

ReagentReaction TypeProduct ClassReported YieldPurification Method
4-methylbenzenesulfonyl chlorideSulfonamide synthesisN-Aryl sulfonamide92%Not specified
p-toluenesulfonyl chlorideSulfonamide synthesisN-Aryl sulfonamideHighNot specified
4-bromobenzenesulfonyl chlorideN-acylationN-(4-bromobenzenesulfonyl)benzamideNot specifiedRecrystallization or Column Chromatography[4]
2-bromobenzenesulfonyl chlorideDiazotization/Sulfonyl-chlorination2-bromobenzenesulfonyl chloride79.4%Recrystallization[11]
2-methylbenzenesulfonyl chlorideDiazotization/Sulfonyl-chlorination2-methylbenzenesulfonyl chloride73.6%Recrystallization[11]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Sulfonamide Synthesis

This protocol describes a standard extractive work-up procedure for a reaction between this compound and a primary or secondary amine in the presence of a base like pyridine or triethylamine.

Materials:

  • Reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Upon reaction completion (monitored by TLC), cool the reaction mixture to ambient temperature.

  • Transfer the mixture to a separatory funnel.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., 50 mL of ethyl acetate).

  • Wash the organic layer with 1 M HCl (2 x 30 mL) to remove the amine base.[4]

  • Subsequently, wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid and remove the corresponding sulfonic acid if hydrolysis occurred.[4]

  • Perform a final wash with brine (1 x 30 mL) to remove residual water from the organic layer.[4]

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Completed Reaction Mixture quench Dilute with Organic Solvent start->quench wash_acid Wash with dilute HCl quench->wash_acid wash_base Wash with sat. NaHCO3 soln. wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude Crude Product filter_concentrate->crude purify Recrystallization or Column Chromatography crude->purify final_product Pure Sulfonamide purify->final_product

Caption: General experimental workflow for the work-up and purification of sulfonamides.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Bromo-2-methylbenzenesulfonyl Chloride and Related Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the reactivity of 4-Bromo-2-methylbenzenesulfonyl chloride with other structurally related benzenesulfonyl chlorides. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the selection of appropriate reagents for synthesis and to provide a deeper understanding of their chemical behavior. The comparison is based on available experimental data on the solvolysis of these compounds, a key indicator of their electrophilic reactivity.

Executive Summary

Comparative Reactivity: Insights from Solvolysis Data

The primary method for quantifying the reactivity of sulfonyl chlorides is by measuring the rate of their solvolysis, typically in water or aqueous organic solvents. The reaction proceeds via a nucleophilic attack of a solvent molecule on the electrophilic sulfur atom. The rate of this reaction is sensitive to the electronic and steric nature of the substituents on the benzene ring.

While specific first-order rate constants for the solvolysis of this compound were not found, the following table presents data for relevant para-substituted benzenesulfonyl chlorides in water at 15°C, measured by the conductance method. This data allows for an informed estimation of the reactivity of the target compound.

CompoundSubstituent (X)First-Order Rate Constant (k) x 104 s-1
4-Methoxybenzenesulfonyl chloride4-MeO23.89
4-Methylbenzenesulfonyl chloride4-Me13.57
Benzenesulfonyl chloride4-H11.04
4-Bromobenzenesulfonyl chloride 4-Br 7.447
4-Nitrobenzenesulfonyl chloride4-NO29.373

Data sourced from Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.

Analysis of the Data:

The data clearly demonstrates the influence of para-substituents on the solvolysis rate. Electron-donating groups like methoxy and methyl increase the reaction rate compared to the unsubstituted benzenesulfonyl chloride. Conversely, the electron-withdrawing bromine atom in 4-bromobenzenesulfonyl chloride decreases the rate of solvolysis. This is consistent with an SN2-like mechanism where electron-donating groups can stabilize the transition state, which has some degree of positive charge development on the sulfur atom.

For this compound, one would expect the electron-withdrawing effect of the para-bromo group to decrease the reactivity. However, the presence of the ortho-methyl group introduces a competing effect. Studies on ortho-alkyl substituted sulfonyl chlorides have shown that they can exhibit an accelerated rate of hydrolysis compared to their para-isomers or the unsubstituted parent compound.[1] This "positive steric effect" is thought to arise from the ortho-substituent influencing the conformation of the sulfonyl chloride group, potentially making the sulfur atom more accessible to nucleophilic attack or stabilizing the transition state. Therefore, the reactivity of this compound will be a balance between the deactivating effect of the bromine and the potentially activating effect of the ortho-methyl group.

Experimental Protocols

The following is a detailed methodology for the determination of the solvolysis rate of a benzenesulfonyl chloride using the conductance method, as adapted from the literature.[2] This method is highly suitable for this reaction as the hydrolysis produces four ions, leading to a significant change in conductivity.

Objective: To determine the first-order rate constant for the solvolysis of a substituted benzenesulfonyl chloride in water.

Materials:

  • Substituted benzenesulfonyl chloride (e.g., 4-Bromobenzenesulfonyl chloride)

  • Purified water (distilled and passed through an ion-exchange column)

  • Analar HCl (for backing electrolyte)

  • Petroleum ether (for recrystallization)

  • Conductivity meter with a suitable conductivity cell

  • Constant temperature bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Purification of the Sulfonyl Chloride:

    • If necessary, purify the sulfonyl chloride by recrystallization from petroleum ether to a constant melting point. For highly sensitive kinetic measurements, further purification by zone refinement may be employed. The purity of the sample is critical and can be verified by obtaining consistent first-order rate plots.

  • Preparation of the Reaction Solution:

    • Prepare a dilute solution of HCl in purified water (e.g., <0.0001 M) to act as a backing electrolyte. This adjusts the initial conductance of the solution to an optimal range for the conductivity meter.

    • Equilibrate the backing electrolyte solution to the desired reaction temperature in the constant temperature bath.

  • Initiation of the Reaction:

    • Due to the low solubility of benzenesulfonyl chlorides in water, a specific procedure is required to introduce the reactant without causing supersaturation.

    • Intimately mix a small, accurately weighed amount of the sulfonyl chloride with a large excess of dried Kieselguhr.

    • Add a suitable amount of this mixture to a flask containing the temperature-equilibrated backing electrolyte and shake vigorously.

    • Pressure filter this solution through a glass-sinter into the pre-thermostatted conductivity cells. This entire process should be rapid (e.g., under 200 seconds) to minimize the reaction that occurs before the first measurement.

  • Data Acquisition:

    • Immediately begin recording the conductance of the solution at regular time intervals using the conductivity meter.

    • Continue recording until the reaction is essentially complete, as indicated by a stable final conductance reading.

  • Data Analysis:

    • The hydrolysis of a sulfonyl chloride (RSO2Cl) in water follows the equation: RSO2Cl + 2H2O → RSO3H + H3O+ + Cl-

    • The reaction follows first-order kinetics. The rate constant (k) can be determined from the change in conductance over time using the appropriate integrated rate law for a first-order reaction, often calculated using specialized software that fits the conductance-time data.

Visualizing Reaction Influences and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Factors influencing sulfonyl chloride reactivity.

G Experimental Workflow for Conductometric Rate Measurement start Start prep Prepare Thermostatted Backing Electrolyte start->prep initiate Introduce Mixture to Electrolyte & Filter into Conductivity Cell prep->initiate mix Mix Sulfonyl Chloride with Kieselguhr mix->initiate measure Record Conductance vs. Time initiate->measure analyze Calculate First-Order Rate Constant (k) measure->analyze end End analyze->end

Caption: Workflow for conductometric rate measurement.

References

A Comparative Guide: 4-Bromo-2-methylbenzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug development, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters. Among the myriad of available options, p-toluenesulfonyl chloride (TsCl) has long been a benchmark due to its reactivity and commercial availability. However, for researchers seeking enhanced performance and specific advantages in their synthetic endeavors, 4-Bromo-2-methylbenzenesulfonyl chloride presents a compelling alternative. This guide provides an objective comparison of these two reagents, supported by an analysis of their chemical properties and reactivity, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Unveiling the Structural and Reactivity Differences

The primary distinction between this compound and p-toluenesulfonyl chloride lies in the substitution pattern on the benzene ring. These seemingly subtle differences in structure translate to significant variations in reactivity, primarily governed by electronic and steric effects.

This compound features a bromine atom at the para-position and a methyl group at the ortho-position relative to the sulfonyl chloride group. In contrast, p-toluenesulfonyl chloride possesses a single methyl group at the para-position.

The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions is dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

A key study on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides revealed that electron-attracting substituents increase the reaction rate, while electron-donating substituents slow it down. The methyl group is generally considered an electron-donating group. However, the same study demonstrated a counterintuitive acceleration of the substitution reaction by ortho-alkyl groups. This phenomenon is attributed to a unique, sterically congested ground-state structure that is more reactive.

Therefore, the ortho-methyl group in this compound is expected to enhance its reactivity compared to p-toluenesulfonyl chloride, where the methyl group is in the para position and exerts a deactivating inductive effect. The bromine atom in the para-position of this compound is an electron-withdrawing group, which further increases the electrophilicity of the sulfonyl sulfur and contributes to its higher reactivity.

Performance Comparison: A Data-Driven Overview

FeatureThis compoundp-Toluenesulfonyl chloride (TsCl)
Molecular Weight 269.54 g/mol 190.65 g/mol
Melting Point 62-66 °C[1]69-71 °C
Key Substituents 4-Bromo (electron-withdrawing), 2-Methyl (ortho-alkyl, accelerating)4-Methyl (electron-donating)
Predicted Reactivity HigherLower
Potential Advantages Faster reaction rates, potentially milder reaction conditions, unique structural handle for further modifications (bromine atom).Well-established, widely available.

Experimental Protocols: Synthesis of Sulfonamides

The following protocols provide a general framework for the synthesis of sulfonamides using both reagents. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Protocol 1: General Procedure for the Sulfonylation of an Amine with this compound

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Sulfonylation of an Amine with p-Toluenesulfonyl chloride (TsCl)

Materials:

  • Amine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Anhydrous pyridine or a mixture of an inert solvent (e.g., DCM) and a base (e.g., triethylamine, 1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous pyridine or a suitable solvent with a base.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Work-up the reaction as described in Protocol 1.

  • Purify the resulting sulfonamide by appropriate methods.

Signaling Pathway Modulation: A Representative Example

Sulfonamide-containing molecules are known to be potent inhibitors of various enzymes and receptors, thereby modulating key cellular signaling pathways. While direct comparative studies on the effects of sulfonamides derived from this compound and p-toluenesulfonyl chloride on a specific pathway are scarce, we can illustrate a representative mechanism. For instance, many sulfonamides have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is a critical process in tumor growth and metastasis.

The following diagram illustrates the inhibitory effect of a generic sulfonamide on the VEGFR-2 signaling pathway.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (active) Dimerization & Autophosphorylation VEGFR2_inactive->VEGFR2_active Activates PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis Sulfonamide Sulfonamide Inhibitor (Derived from Sulfonyl Chloride) Sulfonamide->VEGFR2_active Inhibits

Inhibition of VEGFR-2 Signaling by a Sulfonamide.

In this pathway, the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leads to receptor dimerization and autophosphorylation. This activation triggers downstream signaling cascades, including the PLCγ/MAPK and PI3K/Akt pathways, which ultimately promote angiogenesis. A sulfonamide inhibitor, synthesized from a sulfonyl chloride, can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and thereby blocking the pro-angiogenic signals. The unique structural features of a sulfonamide derived from this compound could potentially lead to altered binding affinity and selectivity for the kinase compared to one derived from p-toluenesulfonyl chloride.

Conclusion

References

A Comparative Guide to Purity Assessment of Synthesized Sulfonamides: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized sulfonamides is a critical step to ensure the reliability of biological data and meet regulatory standards. While traditional chromatographic methods have long been the standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, direct, and often more informative alternative. This guide provides an objective comparison of NMR spectroscopy with other common techniques for the purity assessment of sulfonamides, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, available instrumentation, and the nature of the impurities. The following table summarizes the key performance characteristics of the most common techniques used for assessing the purity of synthesized sulfonamindes.[1]

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
Quantitative NMR (qNMR) Spectroscopy The signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.Absolute purity (mass fraction), structural confirmation of analyte and impurities.Moderate (mg-µg)Excellent (Primary ratio method)No need for specific reference standards of the analyte, provides structural information, universal detection for soluble compounds.[2][3]Lower sensitivity compared to chromatographic methods, requires relatively larger sample amounts (1-10 mg), potential for signal overlap.[4]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a liquid mobile phase.Retention time, peak area for quantification, % purity relative to the main peak.High (ng to µg/mL)[1]Excellent, high precision and accuracy.[1]Robust, reproducible, widely available, high sensitivity for detecting trace impurities.[1][5]Requires reference standards for accurate quantification of impurities, potential for co-elution of impurities.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capability of mass spectrometry.Retention time, mass-to-charge ratio (m/z) for identification and quantification.Very High (pg to ng/mL)Excellent, especially for trace analysis.High sensitivity and selectivity, provides molecular weight information for impurity identification.[1]Requires reference standards for quantification, matrix effects can influence ionization.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Retention factor (Rf), qualitative indication of the number of components.LowSemi-quantitative at best.Fast, simple, and low-cost for rapid screening of reaction progress and crude sample purity.[1]Low resolution and sensitivity, not suitable for accurate quantification.
Spectrophotometry (UV-Vis) Measures the absorption of light by the analyte at a specific wavelength.Absorbance, which is proportional to concentration.ModerateGood, but susceptible to interference.Simple, fast, and cost-effective for routine analysis of known compounds.Limited selectivity; any substance absorbing at the same wavelength will interfere.[7]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques discussed.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a general guideline for determining the absolute purity of a synthesized sulfonamide using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 4–12 mg of the synthesized sulfonamide and a suitable, certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry NMR tube.[8] The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Record the exact weights of the sample and the internal standard to a precision of 0.01 mg.[8]

  • Add a known volume (e.g., 600 µL for a 5 mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.[8] Ensure the solvent does not contain peaks that overlap with signals of interest.

  • Cap the NMR tube securely to prevent solvent evaporation.[8]

2. NMR Instrument Parameters:

  • Pulse Program: Use a simple single-pulse sequence.[8]

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K).[8]

  • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all nuclei. This is critical for accurate quantification.

  • Pulse Angle: Use a 90° pulse.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for 1% precision).[9]

  • Data Points: Acquire at least 64K data points.[8]

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.1 Hz) and Fourier transform the FID.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, characteristic signal of the sulfonamide and a signal from the internal standard. The signals should be free from overlap with impurity or solvent peaks.

  • Calculate the purity of the sulfonamide using the following equation[2]:

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for sulfonamide purity assessment.

1. Sample and Mobile Phase Preparation:

  • Accurately prepare a stock solution of the synthesized sulfonamide in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[1]

  • Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[1] Filter and degas the mobile phase before use.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities.

  • Flow Rate: A typical flow rate is 0.3-1.0 mL/min.[1]

  • Column Temperature: Maintain a constant column temperature (e.g., 30 °C).

  • Injection Volume: Inject 5-20 µL of the sample solution.

  • Detection: UV detection is common for sulfonamides, typically in the range of 254-280 nm.

3. Data Analysis:

  • Integrate the peak areas of the main sulfonamide peak and all impurity peaks in the chromatogram.

  • Calculate the percent purity by the area normalization method:

  • For accurate quantification of specific impurities, a calibration curve generated from certified reference standards of those impurities is required.[5]

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Accurately weigh sulfonamide and internal standard dissolve Dissolve in deuterated solvent weigh->dissolve acquire Acquire 1H NMR spectrum with quantitative parameters (long relaxation delay) dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity using the standard formula integrate->calculate result result calculate->result Purity Value (%)

Experimental workflow for qNMR purity assessment.

advantages_of_qnmr cluster_advantages Key Advantages qnmr qNMR for Sulfonamide Purity absolute_quant Absolute Quantification (Primary Method) qnmr->absolute_quant no_ref_std No Analyte-Specific Reference Standard Needed qnmr->no_ref_std structural_info Provides Structural Information on Analyte and Impurities qnmr->structural_info universal_detection Universal Detection for Soluble Compounds qnmr->universal_detection

References

Comparative Crystallographic Analysis of Benzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural landscape of substituted benzenesulfonyl chlorides, offering insights into their solid-state properties.

Introduction

Benzenesulfonyl chlorides are a critical class of reagents in organic synthesis and medicinal chemistry, serving as key precursors for the synthesis of sulfonamides, a motif present in a wide array of pharmaceuticals. The three-dimensional arrangement of atoms and molecules in the solid state, as determined by X-ray crystallography, provides invaluable information on conformation, intermolecular interactions, and crystal packing. This data is paramount for understanding the physicochemical properties of these compounds, which in turn influences their reactivity, stability, and bioavailability in drug development.

While crystallographic data for 4-bromo-2-methylbenzenesulfonyl chloride is not publicly available, this guide presents a comparative analysis of the crystal structures of closely related derivatives: 4-chlorobenzenesulfonyl chloride, 4-bromobenzenesulfonyl chloride, and 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). This comparison sheds light on the structural impact of substituent changes on the benzenesulfonyl chloride scaffold.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for selected benzenesulfonyl chloride derivatives, providing a basis for structural comparison.

Parameter4-Chlorobenzenesulfonyl Chloride4-Bromobenzenesulfonyl Chloridep-Toluenesulfonyl Chloride
Chemical Formula C₆H₄Cl₂O₂SC₆H₄BrClO₂SC₇H₇ClO₂S
Molecular Weight 211.07255.52190.65
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPnmaP2₁/c
Unit Cell Dimensions
a (Å)10.923(2)18.107(4)8.525(2)
b (Å)5.678(1)6.223(1)9.948(2)
c (Å)13.971(3)7.915(2)10.593(3)
α (°)909090
β (°)101.99(3)90107.99(3)
γ (°)909090
Volume (ų)847.2(3)892.5(3)855.1(4)
Z 444
Calculated Density (g/cm³)1.6541.8991.479
S-Cl Bond Length (Å)2.025(2)2.039(4)2.046(1)
S=O Bond Lengths (Å)1.420(2), 1.423(2)1.420(5), 1.420(5)1.423(2), 1.425(2)
C-S Bond Length (Å)1.764(4)1.765(7)1.761(3)
C-S-Cl Bond Angle (°)100.8(1)100.3(3)100.2(1)
O-S-O Bond Angle (°)122.9(1)123.0(4)122.9(1)

Data for 4-chlorobenzenesulfonyl chloride obtained from CCDC 1005327.

Experimental Protocols

Synthesis of Substituted Benzenesulfonyl Chlorides

A general and widely used method for the synthesis of benzenesulfonyl chlorides is the chlorosulfonation of the corresponding benzene derivative.

Materials:

  • Substituted benzene (e.g., chlorobenzene, bromobenzene, toluene)

  • Chlorosulfonic acid

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a gas outlet, cool the substituted benzene in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the cooled substituted benzene with constant stirring. The molar ratio is typically 1:3 (substituted benzene:chlorosulfonic acid).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and decompose the excess chlorosulfonic acid.

  • Separate the organic layer. If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, extract the aqueous layer with dichloromethane.

  • Wash the organic layer (or the dissolved solid) with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude benzenesulfonyl chloride.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is crucial for X-ray crystallographic analysis.

Procedure:

  • Purify the synthesized benzenesulfonyl chloride, for example, by recrystallization from a suitable solvent (e.g., hexane, ethanol) or by distillation under reduced pressure.

  • Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, ethyl acetate/hexane) at an elevated temperature to achieve saturation.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the growth of larger, well-defined crystals.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Once crystals have formed, they can be isolated by filtration and washed with a small amount of cold solvent.

  • The crystals are then mounted on a goniometer head for data collection using a single-crystal X-ray diffractometer.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of benzenesulfonyl chloride derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis start Substituted Benzene reaction Chlorosulfonation start->reaction reagent Chlorosulfonic Acid reagent->reaction quench Quenching on Ice reaction->quench workup Workup & Purification quench->workup product Benzenesulfonyl Chloride Derivative workup->product crystallization Crystallization product->crystallization Purified Product xray Single-Crystal X-ray Diffraction crystallization->xray data Data Collection & Structure Solution xray->data structure Crystal Structure data->structure

A Comparative Guide to the Synthesis of 4-Bromo-2-methylbenzenesulfonyl Chloride: A Traditional vs. Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a traditional and a novel synthetic method for producing 4-Bromo-2-methylbenzenesulfonyl chloride, a crucial building block in the synthesis of various pharmaceutical compounds.

This comparison guide delves into the experimental protocols, performance metrics, and logical workflows of two distinct synthetic routes to this compound. The objective is to provide a clear, data-driven comparison to aid in the selection of the most suitable method based on factors such as yield, purity, and reaction conditions.

Method 1: Traditional Synthesis via Electrophilic Aromatic Substitution

The established method for the synthesis of this compound involves the direct chlorosulfonation of 4-bromotoluene using chlorosulfonic acid. This electrophilic aromatic substitution reaction is a widely used industrial process for the formation of sulfonyl chlorides.

Experimental Protocol:

A solution of chlorosulfonic acid (7.00 mL, 103 mmol) in dichloromethane (12 mL) is added dropwise to an ice-cold solution of 4-bromotoluene (2.61 g, 15 mmol) in dichloromethane (25 mL). The reaction mixture is stirred in an ice bath overnight, during which the temperature is allowed to rise to 10 °C. Following the reaction, the solvent is removed under reduced pressure, and the residue is carefully added dropwise to ice-water. The resulting solid precipitate is collected by filtration and washed with water to afford the product.[1]

Product Characteristics:

This method yields a mixture of isomers. The major product is this compound with a reported yield of 81%.[1] The primary byproduct is the isomeric 2-bromo-5-methylbenzenesulfonyl chloride.[1] The final product is obtained as a colorless oil after work-up.[1]

Method 2: A Novel Two-Step Synthesis via a Sulfonyl Hydrazide Intermediate

A more recent and innovative approach to the synthesis of sulfonyl chlorides involves a two-step process. This method first requires the synthesis of a sulfonyl hydrazide intermediate, which is then converted to the final sulfonyl chloride product. This approach offers the potential for milder reaction conditions and improved selectivity.

Experimental Protocol:

Step 1: Synthesis of 4-Bromo-2-methylbenzenesulfonyl hydrazide (Proposed)

Based on general procedures for the synthesis of aryl sulfonyl hydrazides, the following protocol is proposed. This compound is dissolved in a suitable solvent such as methanol. The solution is then treated with hydrazine hydrate (99%) with stirring. The resulting 4-Bromo-2-methylbenzenesulfonyl hydrazide precipitates as a solid and can be collected by filtration.

Step 2: Conversion to this compound

To a solution of 4-bromo-2-methylbenzenesulfonyl hydrazide (0.3 mmol) in acetonitrile (2 mL), N-chlorosuccinimide (NCS) (0.6 mmol, 2.0 equivalents) is added in one portion. The mixture is stirred at room temperature for 2 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography (petroleum ether/ethyl acetate) to yield the desired this compound.[2][3]

Product Characteristics:

This method is reported to produce sulfonyl chlorides in good to excellent yields, with many examples achieving over 90% yield.[2][3] A significant advantage of this method is the high selectivity, avoiding the formation of isomeric byproducts often seen in direct chlorosulfonation. The reaction is typically clean, and the product can be isolated with high purity after chromatography.[2][3]

Performance Comparison

ParameterTraditional Method (Chlorosulfonation)Novel Method (from Sulfonyl Hydrazide)
Starting Material 4-Bromotoluene4-Bromo-2-methylbenzenesulfonyl hydrazide
Key Reagents Chlorosulfonic acid, DichloromethaneN-chlorosuccinimide, Acetonitrile
Reaction Temperature 0 °C to 10 °CRoom Temperature
Reaction Time Overnight2 hours
Yield (major isomer) 81%[1]Good to Excellent (typically >90%)[2][3]
Purity (Regioselectivity) Mixture of isomers (86:14 ratio)[1]High selectivity, single isomer expected
Work-up/Purification Filtration and washingSolvent removal and flash chromatography

Visualizing the Synthetic Pathways

G Synthetic Pathway Comparison cluster_0 Traditional Method: Chlorosulfonation cluster_1 Novel Method: From Sulfonyl Hydrazide A 4-Bromotoluene B This compound (Major Isomer, 81%) A->B Chlorosulfonic Acid, CH2Cl2 0°C to 10°C, overnight C 2-Bromo-5-methylbenzenesulfonyl chloride (Minor Isomer) A->C Chlorosulfonic Acid, CH2Cl2 0°C to 10°C, overnight D This compound E 4-Bromo-2-methylbenzenesulfonyl hydrazide D->E Hydrazine Hydrate F This compound (High Yield & Purity) E->F N-Chlorosuccinimide, Acetonitrile Room Temp, 2h

Caption: Comparative flowchart of the traditional and novel synthetic routes.

Experimental and Logical Workflow

G Experimental and Comparison Workflow cluster_0 Method Selection cluster_1 Execution and Analysis cluster_2 Comparison and Decision start Define Synthetic Target: This compound method1 Traditional Method: Chlorosulfonation start->method1 method2 Novel Method: From Sulfonyl Hydrazide start->method2 exp1 Perform Chlorosulfonation of 4-bromotoluene method1->exp1 exp2 Synthesize Sulfonyl Hydrazide and convert to Sulfonyl Chloride method2->exp2 data1 Analyze Product: Yield, Purity (Isomer Ratio) exp1->data1 data2 Analyze Product: Yield, Purity exp2->data2 compare Compare Performance Metrics: Yield, Purity, Reaction Conditions, Time data1->compare data2->compare decision Select Optimal Synthetic Method compare->decision

Caption: Logical workflow for method validation and selection.

Conclusion

The traditional chlorosulfonation method offers a direct, one-step synthesis of this compound but is hampered by the formation of a significant isomeric byproduct, which can complicate purification and reduce the overall yield of the desired product. In contrast, the novel two-step method, proceeding through a sulfonyl hydrazide intermediate, presents a promising alternative. While it involves an additional synthetic step, it offers the significant advantages of milder reaction conditions, shorter reaction times, and potentially higher yields of a single, pure isomer. For applications where high purity is critical and the removal of isomers is challenging, the novel method represents a superior synthetic strategy. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, and available resources.

References

A Spectroscopic Showdown: Unmasking the Isomers of Bromo-Methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 4-Bromo-2-methylbenzenesulfonyl chloride and its positional isomers, 2-Bromo-4-methylbenzenesulfonyl chloride and 4-Bromo-3-methylbenzenesulfonyl chloride, reveals distinct fingerprints for each compound, crucial for their unambiguous identification in research and drug development. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols.

The structural nuances arising from the varied positions of the bromo and methyl substituents on the benzenesulfonyl chloride framework lead to predictable and discernible differences in their spectroscopic signatures. These differences are paramount for researchers in ensuring the purity and correct identification of these important chemical building blocks.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the three isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not available in current search results.
2-Bromo-4-methylbenzenesulfonyl chloride Data not available in current search results.
4-Bromo-3-methylbenzenesulfonyl chloride Data available via NMRShiftDB, specific shifts not directly provided in search results.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not available in current search results.
2-Bromo-4-methylbenzenesulfonyl chloride Data not available in current search results.
4-Bromo-3-methylbenzenesulfonyl chloride Data available via NMRShiftDB, specific shifts not directly provided in search results.

Table 3: Infrared (IR) Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)
This compound Data not available in current search results.
2-Bromo-4-methylbenzenesulfonyl chloride Data not available in current search results.
4-Bromo-3-methylbenzenesulfonyl chloride [1]Strong absorptions characteristic of S=O stretching in sulfonyl chlorides, C-H aromatic stretching, and C-Br stretching.

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragments
This compound Predicted: 268/270 (due to Br isotopes)Data not available in current search results.
2-Bromo-4-methylbenzenesulfonyl chloride Predicted: 268/270 (due to Br isotopes)Data not available in current search results.
4-Bromo-3-methylbenzenesulfonyl chloride Predicted: 268/270 (due to Br isotopes)Data not available in current search results.

Note: The molecular weight of all three isomers is 269.54 g/mol . The mass spectra are expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols

The following are general protocols for the spectroscopic analysis of bromo-methylbenzenesulfonyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used with a 45° pulse angle and a longer relaxation delay (e.g., 2 seconds).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the sulfonyl chloride group (S=O stretches), aromatic C-H bonds, and the C-Br bond.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Record the mass spectrum, paying close attention to the molecular ion peak and its isotopic pattern, as well as the fragmentation pattern which can provide structural information.

Isomer Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the bromo-methylbenzenesulfonyl chloride isomers.

Spectroscopic_Comparison_Workflow Workflow for Isomer Identification cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_identification Identification Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analyze_NMR Analyze NMR Spectra - Chemical Shifts - Splitting Patterns - Integration NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum - S=O Stretching - Aromatic C-H - C-Br Stretching IR->Analyze_IR Analyze_MS Analyze Mass Spectrum - Molecular Ion (m/z) - Isotopic Pattern - Fragmentation MS->Analyze_MS Compare Compare Spectra of Isomers Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Isomer1 4-Bromo-2-methyl... Compare->Isomer1 Isomer2 2-Bromo-4-methyl... Compare->Isomer2 Isomer3 4-Bromo-3-methyl... Compare->Isomer3

Caption: Workflow for the spectroscopic identification of bromo-methylbenzenesulfonyl chloride isomers.

Conclusion

The spectroscopic analysis of this compound and its isomers provides a robust methodology for their differentiation. While a complete experimental dataset was not available in the conducted searches, the expected spectral characteristics can be inferred from the principles of each technique and data from related compounds. The distinct substitution patterns on the aromatic ring will inevitably lead to unique ¹H and ¹³C NMR spectra, subtle but measurable shifts in IR absorption frequencies, and potentially different fragmentation patterns in mass spectrometry, allowing for the conclusive identification of each specific isomer. Further acquisition of experimental data for all isomers would be invaluable to the scientific community.

References

Cost-benefit analysis of using 4-Bromo-2-methylbenzenesulfonyl chloride in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and the specific requirements of the synthetic target. This guide provides a comprehensive cost-benefit analysis of 4-Bromo-2-methylbenzenesulfonyl chloride, a versatile reagent for the synthesis of sulfonamides and other sulfur-containing compounds. Its performance is objectively compared with two common alternatives: p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride.

At a Glance: Cost and Performance Comparison

The choice of a sulfonylating agent is often a trade-off between cost and reactivity. While unsubstantiated benzenesulfonyl chloride is the most economical option, substituted analogues like this compound offer distinct advantages in terms of reactivity and the introduction of specific functional groups for further synthetic transformations.

Table 1: Cost Comparison of Selected Sulfonyl Chlorides

ReagentStructureCAS NumberMolecular Weight ( g/mol )PurityPrice (USD/g)*
This compoundC₇H₆BrClO₂S139937-37-4269.5497%~$10.97 - $45.10[1][2][3]
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S98-59-9190.65≥98%~$0.17 - $1.77[4][5][6][7]
Benzenesulfonyl chlorideC₆H₅ClO₂S98-09-9176.62≥98%~$0.14 - $0.70[8][9][10]

*Prices are estimates based on currently available data from various suppliers for research quantities and are subject to change. Bulk pricing may be significantly lower.

Table 2: Performance Comparison in Sulfonamide Synthesis

ReagentExpected ReactivityKey AdvantagesKey Disadvantages
This compoundHighThe bromine atom is an excellent handle for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The methyl group can influence solubility and binding characteristics.Higher cost compared to unsubstituted analogues. The presence of two substituents can introduce steric hindrance in some cases.
p-Toluenesulfonyl chloride (TsCl)ModerateWidely available and relatively inexpensive. The tosyl group is a good protecting group for amines.Lacks a versatile functional group for further elaboration.
Benzenesulfonyl chlorideModerateMost economical option. Simple aromatic sulfonamides can be readily prepared.Lacks functional groups for further synthetic modifications.

Theoretical Performance Analysis

The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, thereby enhancing the rate of reaction with nucleophiles such as amines. The bromine atom in this compound is an electron-withdrawing group, which is expected to make it more reactive than p-toluenesulfonyl chloride, where the methyl group is electron-donating.

G Relative Reactivity of Sulfonyl Chlorides Benzenesulfonyl Chloride Benzenesulfonyl Chloride p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride Benzenesulfonyl Chloride->p-Toluenesulfonyl Chloride More Reactive This compound This compound This compound->Benzenesulfonyl Chloride More Reactive

Caption: Predicted reactivity based on electronic effects.

Experimental Protocols

The following is a general protocol for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride. This procedure can be adapted for use with this compound and its alternatives.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Sulfonyl chloride (1.05 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine or triethylamine (1.5 eq)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography (if necessary)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.[11]

G Experimental Workflow for Sulfonamide Synthesis cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Dissolve Amine Dissolve Amine Add Base Add Base Dissolve Amine->Add Base Add Sulfonyl Chloride Add Sulfonyl Chloride Add Base->Add Sulfonyl Chloride Stir at RT Stir at RT Add Sulfonyl Chloride->Stir at RT Quench Reaction Quench Reaction Stir at RT->Quench Reaction Wash with HCl Wash with HCl Quench Reaction->Wash with HCl Wash with NaHCO3 Wash with NaHCO3 Wash with HCl->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry Organic Layer Dry Organic Layer Wash with Brine->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Purify (Chromatography/Recrystallization) Purify (Chromatography/Recrystallization) Concentrate->Purify (Chromatography/Recrystallization) Pure Sulfonamide Pure Sulfonamide Purify (Chromatography/Recrystallization)->Pure Sulfonamide

Caption: General workflow for sulfonamide synthesis.

Conclusion

The cost-benefit analysis of using this compound in synthesis reveals it to be a strategically valuable reagent, particularly when the synthetic plan involves subsequent functionalization. While its upfront cost is higher than that of p-toluenesulfonyl chloride or benzenesulfonyl chloride, the presence of a bromine atom provides a versatile handle for a wide range of cross-coupling reactions, potentially shortening synthetic routes and increasing overall efficiency. For the straightforward synthesis of simple sulfonamides where no further modification is required, the more economical alternatives, p-toluenesulfonyl chloride and benzenesulfonyl chloride, remain excellent choices. The final decision should be guided by the specific goals of the synthesis, balancing the immediate cost of reagents against the long-term efficiency and versatility of the synthetic route.

References

Safety Operating Guide

Safe Disposal of 4-Bromo-2-methylbenzenesulfonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedural guidance for the safe handling and disposal of 4-Bromo-2-methylbenzenesulfonyl chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueCitations
Molecular Formula C₇H₆BrClO₂S[1]
Molecular Weight 269.54 g/mol [1]
CAS Number 139937-37-4[1]
Appearance Solid[1]
Melting Point 62-66 °C[1]
Hazard Statements H302, H314[1]
Signal Word Danger[1][2][3]

Experimental Protocol: Waste Disposal

The proper disposal of this compound is critical due to its hazardous nature. It is classified as corrosive and causes severe skin burns and eye damage.[2][3][4] Furthermore, it is harmful if swallowed and reacts with water to liberate toxic gas.[1][4][5][6] Adherence to the following step-by-step procedure is mandatory.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and tight-sealing safety goggles or a face shield.[5]

  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][5]

2. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas), in a designated, properly labeled, and sealed container.

  • The container must be dry and compatible with corrosive materials.

  • Do not mix this waste with other waste streams, particularly aqueous or protic solvents, due to its reactivity with water.[4][6]

3. Disposal of Unused Product:

  • Unused or surplus this compound should be disposed of as hazardous waste.

  • It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[7]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[7]

4. Chemical Treatment (for small quantities, by trained personnel only):

  • An alternative for small quantities is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by trained personnel in a facility equipped for such procedures.

5. Spill Management:

  • In the event of a spill, evacuate the area.

  • Wearing appropriate PPE, sweep the solid material and shovel it into a suitable container for disposal.[4]

  • Avoid creating dust.[4][7]

  • Do not expose the spill to water.[4][6]

  • Ensure the contaminated area is thoroughly cleaned and decontaminated.

6. Environmental Precautions:

  • Under no circumstances should this compound be released into the environment.[4]

  • Do not allow the material to contaminate the ground water system or enter drains.[4][5][6][7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe spill_management Spill Management: - Evacuate area - Wear PPE - Sweep solid, avoid dust - Collect in dry container start->spill_management collect_waste Collect Waste in a Designated, Labeled, and Sealed Dry Container ppe->collect_waste disposal_decision Is this a small or large quantity of waste? collect_waste->disposal_decision large_quantity Large Quantity: Contact Licensed Waste Disposal Service disposal_decision->large_quantity Large small_quantity Small Quantity: Chemical Incineration (Trained Personnel Only) disposal_decision->small_quantity Small end End: Waste Disposed of Safely large_quantity->end small_quantity->end spill_management->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-2-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for this compound (CAS No. 139937-37-4). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Summary and Personal Protective Equipment

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is harmful if swallowed and may cause respiratory irritation.[1][4] A key hazard is its reactivity with water and moisture, which liberates toxic and corrosive gases, including hydrogen chloride, sulfur dioxide, and bromine-containing compounds.[1][2][5] Due to its hazardous nature, all handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Quantitative Data Summary

ParameterValueSource/Comment
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[6][4]
Signal Word Danger[6][4]
Occupational Exposure Limits (OELs) Not established for this specific compound or for benzenesulfonyl chloride in general.[1] It is crucial to use engineering controls and PPE to minimize exposure.
Glove Compatibility Nitrile Gloves: Recommended for incidental splash protection. Immediately remove and replace upon contamination. Butyl Rubber Gloves: Offer good resistance to a wide variety of corrosive chemicals and acids.No specific breakthrough time data is available for this compound. Always consult the glove manufacturer's chemical resistance guide for specific recommendations.
Incompatible Materials Water, moist air, strong oxidizing agents, strong acids, strong bases, amines, and strong reducing agents.[1][2][5]Reacts violently with water.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical when working with this compound to ensure safety at every stage.

Preparation and Engineering Controls
  • Work Area: Always handle this compound within a certified chemical fume hood to control exposure to dust and corrosive vapors.[2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly sealed safety goggles and a face shield to protect against splashes and dust.[1]

  • Hand Protection: Use chemically resistant gloves. While specific breakthrough times are not available, butyl rubber gloves are a good option for handling corrosive acids. Nitrile gloves can be used for incidental contact but should be replaced immediately upon contamination. Always inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection: If working outside of a fume hood is unavoidable or if dust is generated, a NIOSH-approved respirator with a particulate filter and an acid gas cartridge is required.

Weighing and Dispensing
  • Perform all weighing and dispensing of the solid compound within the fume hood.

  • Use appropriate tools (e.g., spatula, powder funnel) to minimize dust generation.

  • Close the container tightly immediately after use to prevent exposure to moisture.

During the Reaction
  • If the reaction is exothermic, use an ice bath to control the temperature.

  • Be aware that the reaction may produce corrosive byproducts like HCl gas. If the reaction is not conducted in a closed system with a trap, ensure the fume hood provides adequate ventilation.

Decontamination of Equipment
  • All glassware and equipment that have been in contact with this compound must be decontaminated before being removed from the fume hood.

  • Carefully quench any residual reagent by slowly adding the equipment to a basic solution (e.g., 5% sodium bicarbonate). Be prepared for a potentially exothermic reaction and gas evolution.

  • After quenching, wash the equipment thoroughly with soap and water.

Disposal Plan: Step-by-Step Procedures

Proper disposal is critical to prevent environmental contamination and ensure safety. This compound and its waste are classified as hazardous.

Waste Segregation
  • Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed hazardous waste container. This includes contaminated items like weighing paper and disposable funnels.

  • Liquid Waste: Solutions containing this compound should be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, sealed bag and disposed of as hazardous waste.

Neutralization of Small Residual Quantities
  • Objective: To safely hydrolyze and neutralize small amounts of residual this compound (e.g., from cleaning glassware).

  • Procedure:

    • In a fume hood, prepare a large beaker containing a cold, stirred solution of 5% sodium bicarbonate or a dilute solution of sodium hydroxide. The volume of the basic solution should be at least 10 times the estimated volume of the sulfonyl chloride residue.

    • Slowly and carefully add the residual sulfonyl chloride or the item containing the residue to the basic solution.

    • Caution: The reaction is exothermic and will release gas. The addition must be slow to control the reaction rate.

    • Stir the mixture until the reaction is complete.

    • Check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9).

    • The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's Environmental Health and Safety (EHS) department.

Disposal of Bulk Quantities
  • Bulk quantities of unused or waste this compound must be disposed of as hazardous waste without attempting neutralization.

  • Ensure the original container is tightly sealed or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.

  • The label should include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.

Spill Response
  • Small Spills (in a fume hood):

    • Ensure the fume hood is operational.

    • Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a basic solution (e.g., 5% sodium bicarbonate), followed by a thorough cleaning with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without appropriate training and PPE.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations when working with this compound.

prep Preparation & PPE handling Handling & Use (in Fume Hood) prep->handling decon Decontaminate Equipment handling->decon waste_collection Waste Collection & Segregation handling->waste_collection spill Spill Response handling->spill decon->waste_collection neutralize Neutralize Small Residues waste_collection->neutralize bulk_disposal Bulk Hazardous Waste Disposal waste_collection->bulk_disposal final_disposal Final Disposal via EHS neutralize->final_disposal bulk_disposal->final_disposal spill->final_disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-2-methylbenzenesulfonyl chloride

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